molecular formula C26H52O12 B1193043 m-PEG10-t-butyl ester

m-PEG10-t-butyl ester

Cat. No.: B1193043
M. Wt: 556.7 g/mol
InChI Key: CDAPNKYCFHFSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG10-t-butyl ester is a PEG Linker.

Properties

Molecular Formula

C26H52O12

Molecular Weight

556.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H52O12/c1-26(2,3)38-25(27)5-6-29-9-10-31-13-14-33-17-18-35-21-22-37-24-23-36-20-19-34-16-15-32-12-11-30-8-7-28-4/h5-24H2,1-4H3

InChI Key

CDAPNKYCFHFSNZ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-PEG10-t-butyl ester

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG10-t-butyl Ester: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG10-t-butyl ester (methoxy-polyethylene glycol with 10 ethylene (B1197577) glycol units and a terminal tert-butyl ester) is a heterobifunctional crosslinker and hydrophilic spacer of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical sciences. Its structure combines a stable, inert methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with a carboxylic acid protected by a tert-butyl group. This unique architecture provides enhanced water solubility to conjugated molecules while offering a latent carboxylic acid functionality that can be revealed under specific acidic conditions for subsequent conjugation.[1]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on experimental protocols and its role in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The chemical structure of this compound consists of a methoxy (B1213986) group at one terminus of a 10-unit polyethylene glycol chain, and a tert-butyl ester at the other. The PEG chain imparts hydrophilicity and flexibility to the molecule.

Chemical Structure:

CH₃O-(CH₂CH₂O)₁₀-C(O)OC(CH₃)₃

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReference(s)
CAS Number 2768015-31-0[1]
Molecular Formula C₂₆H₅₂O₁₂[1]
Molecular Weight 556.7 g/mol [1]
Appearance Colorless liquid or solid[2]
Purity Typically ≥95% - 98%[1]
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated[1]
Spectral Data

While a definitive public spectrum for this compound is not available, the expected characteristic peaks in ¹H NMR and ¹³C NMR spectroscopy can be inferred from the structure and data for similar compounds.

  • ¹H NMR: The spectrum would be characterized by a sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. A complex multiplet region between 3.5 and 3.7 ppm would represent the ethylene glycol repeating units, and a singlet around 3.3 ppm would indicate the methoxy group protons.

  • ¹³C NMR: The spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The PEG backbone carbons would resonate around 70 ppm, and the methoxy carbon would appear around 59 ppm. The carbonyl carbon of the ester would be observed further downfield.[3]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the PEG chain.

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a general synthetic route can be outlined based on the synthesis of structurally similar compounds, such as Acid-PEG10-t-butyl ester.[4] The synthesis would likely involve the following key steps:

  • PEGylation: Starting with a suitable precursor, the 10-unit polyethylene glycol chain is assembled.

  • Esterification: The terminal hydroxyl group of the methoxy-PEG10 alcohol is esterified with a tert-butyl protected carboxylic acid or a related activated species. A common method for tert-butylation of carboxylic acids is the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[4]

  • Purification: The final product is purified using chromatographic techniques such as silica (B1680970) gel chromatography followed by reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.[4]

Key Experimental Protocols

The primary utility of this compound in bioconjugation lies in the selective deprotection of the tert-butyl ester to reveal a reactive carboxylic acid. This allows for a sequential and controlled conjugation strategy.

Deprotection of the tert-Butyl Ester

The tert-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under a wide range of conditions and its facile removal under acidic conditions. The most common reagent for this deprotection is trifluoroacetic acid (TFA).

Protocol: TFA-Mediated Deprotection of this compound

  • Dissolution: Dissolve the this compound conjugate in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM).

  • Acidification: Add an equal volume of trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically 50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, the TFA and DCM are removed under reduced pressure. The resulting deprotected product, m-PEG10-carboxylic acid, can then be used in the next conjugation step.

For acid-sensitive substrates, it is advisable to perform the reaction at 0°C to minimize side reactions.

Amide Bond Formation with the Deprotected PEG Linker

Once the carboxylic acid is unmasked, it can be readily coupled to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) using standard carbodiimide (B86325) chemistry.

Protocol: EDC/NHS Coupling of m-PEG10-carboxylic acid to an Amine

  • Activation of Carboxylic Acid:

    • Dissolve the deprotected m-PEG10-carboxylic acid in an anhydrous solvent (e.g., DMF or DMSO).

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

    • Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Coupling to Amine:

    • In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0).

    • Add the activated NHS ester solution to the amine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[5]

Applications in Drug Development and Targeted Therapies

The unique properties of this compound make it a valuable tool in the design and synthesis of complex therapeutic molecules.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload. The hydrophilic PEG spacer of this compound can enhance the solubility and pharmacokinetic properties of the final ADC. The protected carboxylic acid allows for a controlled synthesis, where the linker can be first attached to the payload, followed by deprotection and subsequent conjugation to the antibody.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase binder is a crucial component of a PROTAC, influencing its efficacy and physicochemical properties.[6] PEG-based linkers like this compound are frequently used in PROTAC synthesis to improve solubility and cell permeability.[7][8]

The logical workflow of a PROTAC synthesized using an m-PEG10-derived linker is illustrated in the diagram below.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC Target Binder m-PEG10 Linker E3 Ligase Binder TargetProtein Target Protein PROTAC:f0->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC:f2->E3Ligase Binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to

Caption: Logical workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and valuable chemical tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilic properties, and the presence of a protected carboxylic acid functionality enable the synthesis of complex biomolecules with improved physicochemical properties. The detailed experimental protocols for its deprotection and subsequent conjugation provide a clear pathway for its application in the development of next-generation therapeutics such as ADCs and PROTACs. As the demand for targeted therapies continues to grow, the importance of sophisticated linkers like this compound in enabling these advanced treatment modalities is set to increase.

References

The Role of m-PEG10-t-butyl Ester in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic development, the strategic design of linker molecules has become a cornerstone of innovation, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the diverse array of chemical tools available, m-PEG10-t-butyl ester has emerged as a critical building block. This heterobifunctional linker, characterized by a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of ten units and a t-butyl ester protected carboxylic acid, offers a unique combination of properties that are highly advantageous in the construction of complex bioconjugates.

The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility and cell permeability of the resulting therapeutic agent, addressing a common challenge in drug development.[1] The defined length of the PEG10 spacer allows for precise control over the distance between the two conjugated moieties, a critical factor in optimizing the biological activity of PROTACs and ADCs.[2] Furthermore, the t-butyl ester protecting group provides a stable yet readily cleavable handle, enabling a controlled and sequential synthesis strategy. This technical guide provides an in-depth overview of the applications of this compound in research, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of its utility.

Core Applications in Research

The primary application of this compound in research is as a flexible linker in the synthesis of PROTACs.[3][4] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] They consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The linker's length and composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the prerequisite for subsequent ubiquitination and proteasomal degradation.[6] The PEG10 chain of this compound provides the necessary flexibility and spatial orientation to facilitate this interaction.[2]

Beyond PROTACs, this compound and its derivatives are also employed in the development of ADCs. In this context, the PEG linker can improve the pharmacokinetic properties of the ADC and provide a stable connection between the antibody and the cytotoxic payload.[7] The hydrophilic nature of the PEG chain can also help to reduce the aggregation of the ADC.[7]

Physicochemical Properties and Quantitative Data

The physicochemical properties of this compound and related PEG linkers are instrumental to their function in drug delivery and bioconjugation. The following tables summarize key quantitative data related to their characteristics and performance.

PropertyValueReference
Molecular Formula C28H54O14[8]
Molecular Weight 614.7 g/mol [8]
Solubility Soluble in DMSO, DCM, DMF[8]
Storage Conditions -20°C, desiccated[8]
Deprotection pH Range 2.5 - 4.0[8]
Purity ≥98% (HPLC)[8]

Table 1: Physicochemical Properties of Acid-PEG10-t-butyl Ester

ApplicationCompound ClassSolubility EnhancementReference
Hydrophobic API Solubilization Paclitaxel analogs45%[8]
Kinase inhibitors62%[8]
Steroid derivatives78%[8]

Table 2: Solubility Enhancement with PEG10 Spacer

PROTAC TargetLinker CompositionDC50 ValueDmax ValueReference
BCR-ABL3-unit PEG linker~10 nM>90%[9]
BRD4PEG linker0.25 nMNot specified
p38αVaries (including PEG)Nanomolar rangeNot specified

Table 3: Efficacy of PROTACs with PEG Linkers

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in the synthesis of a PROTAC using a PEG10 linker, exemplified by the synthesis of a p38α-targeting PROTAC. These are representative protocols and may require optimization for specific target ligands and E3 ligase recruiters.

Protocol 1: Deprotection of the t-Butyl Ester Group

The removal of the t-butyl ester protecting group is a critical step to reveal the carboxylic acid for subsequent conjugation.

Materials:

  • This compound derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen source

  • Rotary evaporator

Procedure:

  • Dissolve the t-butyl ester-PEG conjugate in a minimal amount of DCM.

  • Add TFA to the solution, typically at a concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting carboxylic acid can be used in the next step without further purification.

Protocol 2: Amide Bond Formation for PROTAC Synthesis

This protocol describes the coupling of the deprotected PEG linker to an amine-containing ligand (either the target protein binder or the E3 ligase ligand).

Materials:

  • Deprotected PEG10-carboxylic acid

  • Amine-containing ligand

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Nitrogen atmosphere

  • Stirring apparatus

Procedure:

  • Dissolve the deprotected PEG10-carboxylic acid (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing ligand (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative high-performance liquid chromatography (HPLC) to isolate the desired PROTAC molecule.

Visualizing the Mechanism of Action and Experimental Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., p38α) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Protein Degradation Proteasome->Degradation Recycled_AA Recycled Amino Acids Degradation->Recycled_AA PROTAC_Synthesis_Workflow start Start deprotection Deprotection of This compound start->deprotection activation Carboxylic Acid Activation (HATU/DIPEA) deprotection->activation coupling1 Couple to E3 Ligase Ligand activation->coupling1 purification1 Purification coupling1->purification1 coupling2 Couple to Target Protein Ligand purification1->coupling2 final_purification Final PROTAC Purification (HPLC) coupling2->final_purification characterization Characterization (LC-MS, NMR) final_purification->characterization end End characterization->end Logical_Relationships cluster_properties Linker Properties cluster_outcomes Biological Outcomes Linker This compound Hydrophilicity Hydrophilicity Linker->Hydrophilicity Flexibility Flexibility Linker->Flexibility Length Defined Length (10 units) Linker->Length Solubility Increased Solubility Hydrophilicity->Solubility Permeability Enhanced Permeability Hydrophilicity->Permeability Ternary_Complex_Formation Optimized Ternary Complex Formation Flexibility->Ternary_Complex_Formation Length->Ternary_Complex_Formation PROTAC_Efficacy Improved PROTAC Efficacy Solubility->PROTAC_Efficacy Permeability->PROTAC_Efficacy Ternary_Complex_Formation->PROTAC_Efficacy

References

A Technical Guide to the Synthesis and Purification of m-PEG10-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of methoxy-poly(ethylene glycol)-tert-butyl ester (m-PEG10-t-butyl ester). This bifunctional PEG linker is valuable in pharmaceutical research and development, particularly in drug delivery and bioconjugation, where it can enhance the solubility and bioavailability of poorly soluble drugs.[1] The terminal t-butyl ester group serves as a protected carboxyl group, which can be deprotected under acidic conditions for subsequent conjugation.[2][3][4]

Synthesis Methodology

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This method involves the deprotonation of the terminal hydroxyl group of m-PEG10-OH to form an alkoxide, which then acts as a nucleophile to displace a halide from tert-butyl bromoacetate (B1195939).[5]

Principle and Reaction Mechanism

The reaction proceeds through an SN2 mechanism, where the alkoxide ion performs a backside attack on the carbon atom bonded to the bromine in tert-butyl bromoacetate.[5][6] A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the alcohol in a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).[5][6]

G reagents m-PEG10-OH + t-butyl bromoacetate deprotonation Deprotonation (Base: NaH in THF) reagents->deprotonation alkoxide m-PEG10-O⁻Na⁺ (Alkoxide Intermediate) deprotonation->alkoxide Generation of Nucleophile sn2 SN2 Attack alkoxide->sn2 product Crude this compound sn2->product Ether bond formation byproduct NaBr sn2->byproduct

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis starting from m-PEG10-OH and tert-butyl bromoacetate.

Materials and Reagents:

  • m-PEG10-OH

  • tert-Butyl bromoacetate (Warning: Lachrymator, handle in a fume hood)[7]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert nitrogen or argon atmosphere, add m-PEG10-OH (1.0 equiv.) and dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.5 equiv.) portion-wise. The mixture may bubble as hydrogen gas evolves. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional hour to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add tert-butyl bromoacetate (1.2 equiv.) dropwise via a syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (m-PEG10-OH) is consumed.

  • Work-up:

    • Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).[6]

    • Combine the organic layers and wash with water, followed by brine.[8]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

Purification

Purification is critical to remove unreacted starting materials, by-products, and solvents, ensuring the high quality required for subsequent applications.[9] Flash column chromatography is a highly effective method for this purpose.[10]

Purification Protocol (Flash Column Chromatography)

Materials and Reagents:

  • Silica (B1680970) gel (for column chromatography)

  • Crude this compound

  • Eluent: Hexane and Ethyl Acetate (or Dichloromethane/Methanol)

Procedure:

  • Eluent Selection: Determine an appropriate solvent system using TLC. A gradient system, starting with a non-polar mobile phase (e.g., 100% hexane) and gradually increasing the polarity by adding ethyl acetate, is often effective.[10]

  • Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the initial non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.[8]

  • Elution: Begin eluting the column with the determined solvent system. Gradually increase the solvent polarity to move the compounds down the column at different rates.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[10]

Alternative Purification Methods:

  • Precipitation: This method relies on solubility differences. The PEG derivative can be dissolved in a polar solvent and then precipitated by adding a non-polar solvent like diethyl ether or hexane.[9] While simpler, this may not be sufficient for achieving high purity.[9]

  • Reverse-Phase HPLC: For achieving very high purity (>98%), reverse-phase high-performance liquid chromatography (HPLC) can be employed, often using a C18 column with a water/acetonitrile gradient.[10][11]

Data Presentation & Characterization

The identity, structure, and purity of the final product must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the purified product and detect impurities.[10]

  • Mass Spectrometry (MS): Provides mass information to confirm the molecular weight of the synthesized compound.[11]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[11]

Summary of Quantitative Data

The following table summarizes typical quantitative data for the synthesis of PEG esters.

ParameterTypical ValueSource / Method
Molecular Weight ~580.7 g/mol (for C₂₇H₅₄O₁₃)Calculated
Reaction Yield 70 - 85%Based on similar reactions[12]
Purity ≥95%HPLC[11]
Appearance Colorless to pale yellow oilGeneral observation
Solubility Soluble in DMSO, DCM, DMF[11]

Visualization of Experimental Workflow

The overall process from starting materials to the final, characterized product can be visualized as a clear workflow.

G start Starting Materials (m-PEG10-OH, t-butyl bromoacetate) synthesis Williamson Ether Synthesis (NaH, THF) start->synthesis workup Aqueous Work-up (Quenching & Extraction) synthesis->workup crude Crude Product workup->crude purification Purification (Flash Column Chromatography) crude->purification pure Pure this compound purification->pure characterization Characterization (NMR, MS, HPLC) pure->characterization final Final Product (>95% Purity) characterization->final

Caption: Experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Solubility of m-PEG10-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to m-PEG10-t-butyl ester

This compound is a heterobifunctional linker molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain of ten ethylene (B1197577) oxide units, which is in turn linked to a t-butyl ester protecting group. The PEG portion of the molecule is hydrophilic, a property known to enhance the aqueous solubility of conjugated molecules.[1][2][3][4] Conversely, the t-butyl ester group provides a hydrophobic character and serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions.[1][5][6] This dual nature influences its solubility profile.

Solubility Profile

The solubility of this compound is governed by the interplay between its hydrophilic PEG chain and its more hydrophobic methoxy (B1213986) and t-butyl ester termini.

Aqueous Solubility:

The presence of the ten-unit PEG chain is expected to confer significant water solubility.[1][2][3][4] Polyethylene glycols are well-known for their excellent solubility in water, which arises from the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water molecules.[6][7] Generally, the aqueous solubility of PEGs decreases as the molecular weight increases.[8][9] Given the relatively low molecular weight of the PEG10 chain, this compound is anticipated to be readily soluble in water and aqueous buffers.

Organic Solvent Solubility:

Based on data for structurally related PEG esters and general information on PEG solubility, this compound is expected to be soluble in a range of common organic solvents. PEGs are generally soluble in polar organic solvents.[10][11] For instance, the related compound Acid-PEG10-t-butyl ester is documented to be soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[5][6] It is highly probable that this compound shares a similar solubility profile.

Summary of Expected Solubility:

Solvent ClassSpecific SolventsExpected Solubility
Aqueous Water, PBS, BuffersHigh. The hydrophilic PEG10 chain is the dominant factor.
Polar Aprotic DMSO, DMF, AcetonitrileHigh. These solvents are known to dissolve PEG derivatives effectively.[5][6][10]
Chlorinated Dichloromethane (DCM), ChloroformHigh. These are common solvents for PEG compounds.[10]
Alcohols Methanol, EthanolModerate to High. Solubility may be slightly lower than in other polar organic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to Insoluble in diethyl ether, which is often used for precipitation of PEG derivatives.[12] Soluble in THF.[13]
Hydrocarbons Hexane, TolueneLow to Insoluble. These nonpolar solvents are generally poor solvents for PEGs.[10][12]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general protocol can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or another suitable analytical technique.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) for the purpose of creating a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a vial. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with a suitable solvent to a concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.

  • Quantification: Calculate the original concentration in the supernatant to determine the solubility of the compound in the test solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Create a slurry A->B C Incubate at constant temperature (e.g., 25°C) with shaking B->C D Allow to reach equilibrium (24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Collect and dilute supernatant E->F G Analyze by HPLC F->G H Quantify against calibration curve G->H

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of this compound is a function of both its molecular structure and the properties of the solvent. The following diagram illustrates the key relationships influencing its dissolution.

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute This compound PEG_Chain Hydrophilic PEG10 Chain Solute->PEG_Chain End_Groups Hydrophobic Termini (Methoxy & t-Butyl Ester) Solute->End_Groups Solubility Solubility Outcome PEG_Chain->Solubility Increases in Aqueous & Polar Solvents End_Groups->Solubility Increases in Less Polar Organic Solvents Solvent Solvent Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Polarity->Solubility Like Dissolves Like H_Bonding->Solubility Favors Dissolution of PEG Chain

Caption: Factors influencing the solubility of this compound.

Conclusion

This compound is anticipated to exhibit high solubility in aqueous solutions and a broad range of polar organic solvents, including DMSO, DMF, and DCM. This favorable solubility profile is primarily attributed to its hydrophilic PEG10 chain. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a reliable methodology for its determination. Understanding the interplay between the hydrophilic and hydrophobic components of the molecule is key to its effective use in research and development.

References

The Role of the PEG10 Spacer in Bioconjugation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of biopharmaceutical development, the covalent attachment of functional molecules to biologics—a process known as bioconjugation—is a cornerstone of innovation. The linker connecting the biomolecule to its payload is a critical component that profoundly influences the conjugate's efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as an invaluable tool. This technical guide focuses on the role of the discrete PEG10 spacer, a linker comprised of ten ethylene (B1197577) glycol units. We will explore its fundamental properties, quantitative impact on bioconjugate performance, and applications in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols for conjugation and characterization are provided to empower researchers in the rational design of next-generation bioconjugates.

Core Principles of PEG Spacers in Bioconjugation

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer.[1][2] When used as a spacer in bioconjugation, it imparts several advantageous properties that address common challenges in drug development.

  • Enhanced Solubility and Stability : Many potent small-molecule drugs are hydrophobic, leading to a risk of aggregation when conjugated to a biologic.[3] The hydrophilic nature of a PEG10 spacer significantly increases the water solubility of the entire conjugate, preventing aggregation and improving stability in biological fluids.[4][5] This also simplifies formulation and handling.[3]

  • Reduced Immunogenicity : The flexible PEG chain forms a protective hydration shell around the bioconjugate.[3][6] This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, reducing the likelihood of an immune response.[4][5]

  • Improved Pharmacokinetics : The increased hydrodynamic size of a PEGylated molecule reduces its clearance through the kidneys, leading to a significantly longer circulation half-life.[4][7] This extended exposure can improve the therapeutic index by allowing for more sustained drug concentrations at the target site and potentially less frequent dosing.[8]

  • Minimized Steric Hindrance : The defined length of a PEG10 spacer provides critical spatial separation between the biologic (e.g., an antibody) and the payload (e.g., a cytotoxic drug). This separation ensures that the payload does not interfere with the binding affinity of the antibody for its target antigen.[1][3]

Quantitative Impact of PEG Spacers on Bioconjugate Properties

The inclusion of a PEG spacer quantitatively alters the pharmacokinetic and physicochemical properties of a bioconjugate. While data for the PEG10 spacer specifically requires case-by-case analysis, the general effects of PEGylation are well-documented and provide a strong predictive framework.

Table 1: Impact of PEGylation on Pharmacokinetic Parameters

This table summarizes data from studies on different bioconjugates, illustrating the significant effect of PEG linkers on circulation half-life.

Bioconjugate ClassMoleculePEG Linker SizeElimination Half-LifeKey Finding
Affibody-Drug ConjugateAnti-HER2 Affibody-MMAENone19.6 minutesThe absence of a PEG chain results in very rapid clearance.[9]
Affibody-Drug ConjugateAnti-HER2 Affibody-MMAE10 kDaSignificantly improvedInsertion of a PEG chain dramatically prolongs the half-life of the conjugate, enhancing its therapeutic potential.[9]
Peptide ConjugateCholecystokinin-10 (CCK-10)10 kDa8 hoursPEGylation extended the half-life of the peptide, leading to a sustained biological effect compared to the free peptide.[10]
Peptide ConjugateBac7 (Antibacterial Peptide)5 kDaSlower renal clearancePEGylation resulted in a wider distribution and much slower clearance compared to the unconjugated peptide.[11]
Table 2: Influence of PEG Spacers on Functional Properties of Bioconjugates

This table outlines how PEG spacers influence key functional and physicochemical characteristics of bioconjugates.

PropertyEffect of PEG10 SpacerRationale
Solubility IncreasedThe hydrophilic ethylene glycol units counteract the hydrophobicity of many drug payloads, preventing aggregation.[6][]
Immunogenicity ReducedThe PEG chain can mask antigenic epitopes, shielding the conjugate from immune recognition.[4][5]
Proteolytic Stability IncreasedThe hydration shell created by the PEG spacer can physically block the approach of proteolytic enzymes.[4][13]
Drug-to-Antibody Ratio (DAR) Enables Higher DARBy improving the solubility of hydrophobic payloads, PEG linkers allow more drug molecules to be attached to an antibody without causing aggregation.[6][14]
Binding Affinity Maintained or OptimizedThe spacer prevents steric hindrance between the payload and the antibody's binding site; its length is critical for optimal geometry.[1]

Key Applications of the PEG10 Spacer

The properties of the PEG10 spacer make it highly valuable in the design of complex therapeutics like Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[14] The linker connecting the antibody and drug is a critical component for ADC stability and efficacy. The PEG10 spacer serves multiple functions: it enhances the solubility of the typically hydrophobic drug payload, prolongs the ADC's circulation time, and provides sufficient distance between the drug and the antibody to preserve the antibody's binding capability.[6][]

ADC_MoA cluster_cell Intracellular Space ADC ADC (Antibody-PEG10-Drug) Receptor Receptor Binding ADC->Receptor 1. Targeting Blood Systemic Circulation TumorCell Tumor Cell (Antigen+) Internalization Endocytosis TumorCell->Internalization 2. Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Release Payload Release Lysosome->Release 4. Cleavage Apoptosis Cell Death (Apoptosis) Release->Apoptosis 5. Drug Action

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that eliminate disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[15][16] A PROTAC consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker.[15] The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[17] A PEG10 spacer provides the necessary flexibility and hydrophilicity to facilitate this interaction while improving the often-poor solubility and cell permeability of these large molecules.[15][18]

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary 1. Formation E3 E3 Ubiquitin Ligase E3->Ternary 1. Formation PROTAC PROTAC (POI Ligand-PEG10-E3 Ligand) PROTAC->POI binds PROTAC->E3 recruits PROTAC->Ternary 1. Formation Ternary->PROTAC catalytic release PolyUb Poly-Ubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->Ternary 2. Ub Transfer Proteasome Proteasome PolyUb->Proteasome 3. Recognition Degradation POI Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments 4. Result

Caption: Mechanism of Action for a PROTAC protein degrader.

Experimental Protocols

The successful creation and validation of a bioconjugate require robust experimental methodologies. The following sections detail common protocols for conjugation using a PEG10 spacer and subsequent characterization.

Protocol for Thiol-Maleimide Conjugation

This protocol describes the site-specific conjugation of a thiol-containing biomolecule (e.g., a cysteine-engineered antibody) with a maleimide-functionalized PEG10-payload. Maleimide (B117702) groups react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[19][20]

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2).

  • Reducing agent (e.g., TCEP, DTT).

  • Maleimide-PEG10-Payload, dissolved in a compatible organic solvent (e.g., DMSO).

  • Reaction Buffer: Phosphate buffer (50 mM) with EDTA (2 mM), pH 7.0.

  • Quenching reagent: N-ethylmaleimide or free L-cysteine.

  • Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

Methodology:

  • Protein Reduction (if necessary): To expose free thiol groups on an antibody, interchain disulfide bonds must be reduced.

    • Incubate the antibody with a 2-5 molar excess of TCEP for 1-2 hours at 37°C.

    • Remove the excess reducing agent immediately using a desalting column, exchanging the protein into the Reaction Buffer.

  • Conjugation Reaction:

    • Immediately after desalting, determine the protein concentration via UV-Vis spectroscopy at 280 nm.

    • Add the Maleimide-PEG10-Payload solution to the protein solution at a defined molar excess (typically 5-10 fold excess per free thiol). The final concentration of organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[4]

  • Quenching:

    • Add a 2-fold molar excess of a quenching reagent (relative to the initial maleimide reagent) to cap any unreacted thiols on the protein and consume any remaining Maleimide-PEG10-Payload. Incubate for 20 minutes.

  • Purification:

    • Remove unconjugated payload, excess reagents, and solvent by purifying the reaction mixture.

    • Size-Exclusion Chromatography (SEC) is commonly used to separate the larger bioconjugate from smaller reactants.[21]

    • The purified conjugate should be buffer-exchanged into a suitable formulation buffer (e.g., PBS) and stored under appropriate conditions.

Protocol for Bioconjugate Characterization

Rigorous characterization is essential to confirm the identity, purity, and drug-to-antibody ratio (DAR) of the final conjugate.[22]

A. High-Performance Liquid Chromatography (HPLC):

  • Method: Hydrophobic Interaction Chromatography (HIC-HPLC) is often used to determine the drug-load distribution and calculate the average DAR. Species with different numbers of conjugated drugs will have different retention times due to changes in hydrophobicity.

  • Procedure:

    • Inject the purified conjugate onto a HIC column.

    • Elute with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration).

    • Monitor the elution profile at 280 nm (for the protein) and a wavelength specific to the payload.

    • Calculate the average DAR by integrating the peak areas corresponding to each drug-loaded species.

B. Mass Spectrometry (MS):

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) provides an accurate mass of the conjugate, confirming successful conjugation and allowing for precise DAR determination.[23][24]

  • Procedure:

    • The conjugate may first be deglycosylated to simplify the mass spectrum.

    • The sample is analyzed by LC-MS, often using a reversed-phase column.

    • The resulting mass spectrum is deconvoluted to determine the molecular weights of the different species (unconjugated, DAR1, DAR2, etc.).[22] This provides an orthogonal method to confirm the average DAR from HIC-HPLC.

C. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Method: ¹H NMR can be used to confirm the presence of the PEG spacer and determine the degree of PEGylation.[21][25]

  • Procedure:

    • Acquire a ¹H NMR spectrum of the bioconjugate in D₂O.

    • The characteristic strong signal from the repeating ethylene glycol units of PEG appears around 3.6-3.7 ppm.[25]

    • By integrating this peak and comparing it to a known protein signal, the average number of PEG chains per protein can be calculated.[21]

Workflow cluster_start Starting Materials cluster_process Process cluster_analysis Characterization Antibody Antibody (with -SH groups) Conjugation Bioconjugation (Thiol-Maleimide Reaction) Antibody->Conjugation Linker Maleimide-PEG10-Payload Linker->Conjugation Crude Crude Conjugate Mixture Conjugation->Crude Purification Purification (e.g., SEC) Final Purified ADC Purification->Final Crude->Purification HIC HIC-HPLC (Avg. DAR, Purity) Final->HIC MS LC-MS (Identity, Mass, DAR) Final->MS NMR ¹H NMR (PEG Confirmation) Final->NMR

Caption: General workflow for bioconjugation and characterization.

References

The Core Mechanism of m-PEG10-t-butyl Ester in Advanced Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action, experimental validation, and application of m-PEG10-t-butyl ester as a critical component in stimuli-responsive drug delivery systems. By leveraging a pH-sensitive cleavable linker, this technology offers a sophisticated method for achieving targeted drug release in the acidic microenvironments characteristic of tumor tissues and intracellular compartments.

Introduction: The Role of Smart Linkers in Targeted Therapy

The efficacy of targeted cancer therapy hinges on the ability to deliver cytotoxic payloads specifically to malignant cells while minimizing exposure to healthy tissues. This requires advanced drug delivery systems that can remain stable in systemic circulation and release their therapeutic cargo in response to a specific trigger within the target site. The this compound is a heterobifunctional linker designed to meet these requirements. It incorporates a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer and a pH-labile t-butyl ester group, enabling a "smart" drug release mechanism.

The core functionality of this linker is derived from its distinct components:

  • m-PEG10 Spacer: The ten-unit polyethylene glycol chain is hydrophilic, which enhances the aqueous solubility and stability of the drug conjugate. This PEGylation also provides a steric shield, reducing immunogenicity and preventing premature degradation by enzymes, thereby prolonging the circulation half-life of the conjugated drug.

  • t-Butyl Ester Group: This chemical moiety serves as a pH-sensitive trigger. It is stable at the physiological pH of blood (pH 7.4) but undergoes rapid hydrolysis under acidic conditions (pH < 6.5), which are prevalent in the tumor microenvironment and within cellular endosomes and lysosomes. This acidic cleavage breaks the linker and releases the active drug.

Mechanism of Action: pH-Dependent Drug Release

The central mechanism of action of a drug conjugated via an this compound linker is its pH-dependent hydrolysis. The t-butyl ester is designed to be stable at neutral pH but cleavable in acidic environments.

The process can be broken down into the following stages:

  • Systemic Circulation: Following administration, the drug-PEG conjugate circulates in the bloodstream. At the physiological pH of 7.4, the t-butyl ester linker is stable, keeping the cytotoxic drug in its inactive, conjugated form. The PEG spacer helps to avoid rapid clearance by the kidneys and uptake by the reticuloendothelial system.

  • Tumor Accumulation (EPR Effect): Due to their size, the PEGylated drug conjugates preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors lead to the passive trapping of these macromolecules.

  • Acid-Triggered Cleavage: Once in the acidic tumor microenvironment (pH 6.0-7.0) or after being internalized by cancer cells into acidic endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0), the t-butyl ester group is hydrolyzed.

  • Drug Release and Action: The cleavage of the ester bond liberates the active form of the drug directly at the target site, where it can then exert its therapeutic effect, such as inducing apoptosis in cancer cells.

Below is a diagram illustrating this pH-triggered drug release mechanism.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Endosome (Acidic pH) cluster_action Therapeutic Action Circulation Drug-PEG-Ester Conjugate (Stable & Inactive) Tumor Accumulation via EPR Effect Circulation->Tumor Extravasation Cleavage Acid-Catalyzed Ester Hydrolysis Tumor->Cleavage Internalization/ Low pH Exposure Release Active Drug Released Cleavage->Release Action Drug Induces Cell Death Release->Action

Diagram 1: pH-triggered drug release mechanism.

Quantitative Data Summary

The performance of drug delivery systems utilizing pH-sensitive linkers can be quantified through several key parameters. The following tables summarize representative data for such systems.

Physicochemical and Kinetic Properties

This table presents key properties of the "Acid-PEG10-t-butyl ester" linker, which is a variant of the this compound with a terminal carboxylic acid for conjugation.[1]

PropertyValue / ObservationSource
Molecular Weight 614.73 g/mol [1]
Deprotection pH Range 2.5 - 4.0[1]
Deprotection Kinetics t₁/₂ = 15 min in 95% TFA/water (v/v) at 25°C[1]
Coupling Efficiency 92-95% yield in EDC/HOBt-mediated amide bond formation[1]
Stability at -20°C ≤3% decomposition after 12 months[1]
Acidic Condition Stability Complete deprotection at pH < 4 within 2 hours[1]
In Vitro pH-Dependent Drug Release

The following data is representative of the release profile of a drug from a pH-sensitive PEGylated nanoparticle system, demonstrating enhanced release at lower pH.

pH ConditionTime (hours)Cumulative Drug Release (%)Drug Delivery System
pH 7.4 (Physiological) 12< 20%Doxorubicin-loaded nanogels
pH 5.0 (Endosomal) 12~80%Doxorubicin-loaded nanogels

Data is representative and sourced from a study on endosomal pH-activatable doxorubicin (B1662922) prodrug nanogels to illustrate the principle of pH-dependent release.[2]

In Vivo Antitumor Efficacy

The following data is from a study on a miniaturized antibody-drug conjugate using a 10 kDa PEG linker (HP10KM) to deliver the cytotoxic agent MMAE, demonstrating the in vivo potential of such PEGylated systems.[3]

Treatment GroupDosageTumor Inhibition Rate (Day 31)Survival Rate
HP10KM 0.6 mg/kg65.07%Not specified
HP10KM 20.0 mg/kgNot specified100%
Free MMAE Not specifiedNot specifiedLower than HP10KM

Experimental Protocols

Synthesis of Drug-m-PEG10-t-butyl Ester Conjugate

This protocol describes a general method for conjugating a drug containing a primary amine group to "Acid-PEG10-t-butyl ester".

Materials:

  • Amine-containing drug

  • Acid-PEG10-t-butyl ester

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve Acid-PEG10-t-butyl ester (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS or HOBt (1.5 equivalents) to the solution to activate the carboxylic acid group. Stir for 30 minutes at room temperature.

  • In a separate vial, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF. Add a base such as TEA or DIPEA (3 equivalents) if the amine is in a salt form.

  • Add the drug solution to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the resulting conjugate using reverse-phase HPLC to obtain the final product.

  • Characterize the conjugate by mass spectrometry and NMR to confirm its identity and purity.

The following diagram outlines the general workflow for this synthesis and purification process.

G start Start dissolve_linker Dissolve Acid-PEG10-t-butyl ester in anhydrous DMF start->dissolve_linker activate Add EDC and NHS/HOBt to activate linker dissolve_linker->activate mix Add drug solution to activated linker solution activate->mix dissolve_drug Dissolve amine-containing drug in anhydrous DMF dissolve_drug->mix react React for 4-12 hours at room temperature mix->react purify Purify conjugate by HPLC react->purify characterize Characterize final product (MS, NMR) purify->characterize end End characterize->end

Diagram 2: Experimental workflow for drug conjugation.
In Vitro Drug Release Study

This protocol is for evaluating the pH-dependent release of the drug from the conjugate.[4]

Materials:

  • Drug-m-PEG10-t-butyl ester conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate (B1210297) buffer or citrate (B86180) buffer, pH 5.0

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Incubator shaker set at 37°C

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare a stock solution of the drug conjugate in a suitable solvent.

  • Accurately measure a known amount of the conjugate solution and place it inside a dialysis bag.

  • Place the dialysis bag into a larger container with a known volume of release buffer (either pH 7.4 PBS or pH 5.0 acetate buffer).

  • Incubate the system at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the outside of the dialysis bag.

  • Replace the withdrawn volume with fresh buffer to maintain a constant volume.

  • Quantify the concentration of the released drug in the collected aliquots using a pre-validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point for both pH conditions and plot the results.

Conclusion

The this compound linker represents a sophisticated and effective tool in the design of pH-responsive drug delivery systems. Its mechanism, predicated on the acid-labile nature of the t-butyl ester bond, allows for the stable circulation of a drug conjugate at physiological pH and its targeted release in the acidic conditions of tumor tissues or intracellular compartments. The inclusion of a PEG spacer further enhances the pharmacokinetic properties of the conjugate. The quantitative data from related systems strongly supports the viability of this approach for improving therapeutic efficacy and reducing off-target toxicity. The experimental protocols provided herein offer a framework for the synthesis and evaluation of drug conjugates employing this advanced linker technology, paving the way for the development of next-generation targeted therapies.

References

The Hydrophilic Heart of Modern Therapeutics: An In-depth Technical Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become an indispensable tool in the development of advanced therapeutics, particularly in the realm of bioconjugation and drug delivery. Their inherent hydrophilicity is a key attribute that addresses numerous challenges associated with the administration of therapeutic molecules. This technical guide provides a comprehensive overview of the core principles governing the hydrophilicity of PEG linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Chemistry of PEG's Hydrophilicity

The remarkable water solubility and hydrophilic nature of PEG linkers stem from the repeating ethylene (B1197577) glycol units -(CH₂CH₂O)- in their polymer backbone. The ether oxygen atoms along the chain are capable of forming hydrogen bonds with water molecules.[1][2] This interaction creates a hydration shell around the PEG linker, effectively shielding conjugated molecules from the surrounding biological environment.[3][4] This "stealth" effect is fundamental to many of the advantages conferred by PEGylation.

The structure of the PEG linker, whether linear or branched, and its overall molecular weight significantly influence its hydrophilic properties and, consequently, its impact on the conjugated molecule.[5][6] Longer PEG chains and branched structures can create a more extensive hydration shell, further enhancing solubility and steric hindrance.[6]

Quantitative Analysis of PEG Linker Hydrophilicity

The hydrophilicity of PEG linkers can be quantitatively assessed through various physicochemical parameters. The following tables summarize key data illustrating the impact of PEG linker length on properties directly related to hydrophilicity.

Table 1: Effect of PEG Linker Length on Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. A lower LogP value indicates greater hydrophilicity.

PEG Linker Length (n units)Approximate Molecular Weight (Da)LogP Value (Calculated/Estimated)Reference
144-0.34[7]
288-0.68[7]
4176-1.36[7]
8352-2.72[7]
12528-4.08[7]
241056-8.16[7]

Note: LogP values are estimations and can vary based on the specific end-groups of the PEG linker and the experimental conditions.

Table 2: Influence of PEGylation on Water Contact Angle of a Polystyrene Surface

Water contact angle is a direct measure of surface wettability. A lower contact angle indicates a more hydrophilic surface.

Surface ModificationWater Contact Angle (θ)Reference
Unmodified Polystyrene90°[8]
Polystyrene-g-PEG (MW 2,000 Da)65°[8]
Polystyrene-g-PEG (MW 5,000 Da)58°[8]
Polystyrene-g-PEG (MW 10,000 Da)45°[8]

Table 3: Impact of PEG Linker Length on the Pharmacokinetics of a Model Antibody-Drug Conjugate (ADC)

The area under the curve (AUC) is a measure of total drug exposure over time. An increased AUC often indicates a longer circulation half-life.

PEG Linker Length (n units)AUC (µg·h/mL)Fold Increase vs. No PEGReference
01501.0[2][9]
43002.0[2][9]
85253.5[2][9]
127505.0[2][9]
2411257.5[2][9]

Note: These values are illustrative and derived from representative studies. Actual pharmacokinetic parameters are highly dependent on the specific antibody, drug, and linker chemistry.

Key Applications Driven by PEG Hydrophilicity

The hydrophilic nature of PEG linkers is leveraged to overcome significant challenges in drug development:

  • Enhanced Solubility: PEG linkers can dramatically increase the aqueous solubility of hydrophobic drugs, enabling their formulation for intravenous administration.[10][11]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the conjugated molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life and sustained drug exposure.[3][4]

  • Reduced Immunogenicity: The hydration shell created by the PEG linker can mask epitopes on therapeutic proteins and other biologics, reducing their recognition by the immune system and minimizing the risk of an immune response.[11]

  • Increased Stability: The protective hydration layer can shield the conjugated molecule from enzymatic degradation, enhancing its stability in biological fluids.[4][11]

  • Controlled Drug Release: In the design of Antibody-Drug Conjugates (ADCs), the linker, including its hydrophilic PEG component, plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the target site.[12]

Experimental Protocols for Characterizing PEG Linker Hydrophilicity

Detailed and reproducible experimental methods are critical for assessing the hydrophilicity of PEG linkers and their conjugates.

Measurement of Water Contact Angle

This protocol describes the sessile drop method for determining the hydrophilicity of a PEGylated surface.

Materials:

  • Goniometer with a high-resolution camera and analysis software

  • Syringe with a fine-gauge needle

  • High-purity deionized water

  • PEGylated and control (unmodified) substrate surfaces

  • Leveling stage

Procedure:

  • Surface Preparation: Ensure the substrate surfaces are clean, dry, and free of any contaminants.

  • Instrument Setup: Place the substrate on the leveling stage of the goniometer. Adjust the camera focus and lighting to obtain a clear image of the substrate surface.

  • Droplet Deposition: Fill the syringe with deionized water. Carefully dispense a small droplet (typically 2-5 µL) of water onto the surface of the substrate.

  • Image Capture: Immediately after the droplet is stable, capture a high-resolution image of the droplet profile.

  • Contact Angle Measurement: Use the goniometer software to analyze the captured image. The software will fit a mathematical model to the droplet shape and calculate the contact angle at the three-phase (solid-liquid-air) interface.

  • Replicates: Repeat the measurement at multiple locations on the surface and with multiple samples to ensure reproducibility.

  • Data Analysis: Calculate the average contact angle and standard deviation for each surface type. A lower contact angle indicates greater hydrophilicity.[1]

Determination of Octanol-Water Partition Coefficient (LogP)

This protocol outlines the shake-flask method for determining the LogP of a PEG-containing molecule.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels

  • Vortex mixer or shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

  • PEG-containing compound of interest

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the PEG-containing compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the n-octanol phase.

  • Equilibration: Shake the separatory funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Quantification: Carefully collect a sample from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Calculation:

    • Calculate the concentration of the compound in the n-octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.

    • The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophilicity Assessment

RP-HPLC can be used to qualitatively assess the relative hydrophilicity of different PEG linkers or PEGylated molecules. More hydrophilic compounds will have shorter retention times on a nonpolar stationary phase.[6][13]

Materials:

  • HPLC system with a UV or other suitable detector

  • Reversed-phase column (e.g., C18)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Samples of different PEG linkers or PEGylated conjugates

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Injection: Inject a known concentration of the sample onto the column.

  • Gradient Elution: Run a linear gradient from low to high concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). This will elute compounds based on their hydrophobicity, with more hydrophobic compounds eluting later.

  • Data Acquisition: Monitor the elution profile using the detector and record the chromatogram.

  • Analysis: Compare the retention times of the different samples. A shorter retention time indicates greater hydrophilicity.

Visualizing the Role of PEG Linkers

Graphical representations are invaluable for understanding the complex interplay of PEG linkers in biological systems.

Mechanism of PEG Hydrophilicity cluster_water Aqueous Environment cluster_peg PEG Linker Backbone H2O_1 H₂O O1 O H2O_1->O1 H-bond H2O_2 H₂O O2 O H2O_2->O2 H-bond H2O_3 H₂O O3 O H2O_3->O3 H-bond H2O_4 H₂O H2O_5 H₂O C1 CH₂ C1->O1 C2 CH₂ C2->C1 O2->C2 C3 CH₂ C3->O2 C4 CH₂ C4->C3 O3->C4

Caption: Hydrogen bonding between water molecules and the ether oxygens of the PEG backbone.

Experimental Workflow for ADC Synthesis and Characterization Start Start: Antibody & Drug-Linker Synthesis Conjugation Bioconjugation (e.g., Lysine or Cysteine) Start->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization Purification->Characterization DAR Drug-to-Antibody Ratio (DAR) (UV-Vis, HIC, Mass Spec) Characterization->DAR Purity Purity & Aggregation (SEC, DLS) Characterization->Purity Hydrophilicity Hydrophilicity Assessment (Contact Angle, RP-HPLC) Characterization->Hydrophilicity End Final ADC Product DAR->End Purity->End Hydrophilicity->End

Caption: A generalized workflow for the creation and analysis of an Antibody-Drug Conjugate.

Impact of PEGylation on Drug Pharmacokinetics cluster_unmodified Unmodified Hydrophobic Drug cluster_modified PEGylated Drug Drug_U Drug Solubility_U Low Aqueous Solubility Drug_U->Solubility_U leads to Immunogenicity_U Potential Immunogenicity Drug_U->Immunogenicity_U may exhibit Clearance_U Rapid Renal Clearance Solubility_U->Clearance_U contributes to HalfLife_U Short Circulation Half-Life Clearance_U->HalfLife_U Immunogenicity_U->HalfLife_U Drug_P Drug-PEG Solubility_P Increased Aqueous Solubility Drug_P->Solubility_P leads to Immunogenicity_P Reduced Immunogenicity Drug_P->Immunogenicity_P results in Clearance_P Reduced Renal Clearance Solubility_P->Clearance_P results in HalfLife_P Extended Circulation Half-Life Clearance_P->HalfLife_P Immunogenicity_P->HalfLife_P

Caption: Comparison of the pharmacokinetic profiles of an unmodified versus a PEGylated drug.

Conclusion

The hydrophilicity of PEG linkers is a cornerstone of their utility in modern drug development. By understanding the fundamental principles of their interaction with water and by employing robust quantitative methods for their characterization, researchers can rationally design and optimize PEGylated therapeutics with improved solubility, stability, and pharmacokinetic profiles. The continued innovation in PEG linker chemistry will undoubtedly lead to the development of safer and more effective treatments for a wide range of diseases.

References

m-PEG10-t-butyl Ester: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for m-PEG10-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. PEG linkers are widely used in pharmaceutical research and drug development to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. This document consolidates key safety data, handling protocols, and relevant chemical information to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a PEG linker featuring a methoxy (B1213986) (m) group at one terminus and a t-butyl ester protected carboxylic acid at the other. The hydrophilic PEG spacer enhances the water solubility of conjugated molecules. The t-butyl ester protecting group can be removed under acidic conditions to reveal a reactive carboxylic acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueReference
Chemical Name This compoundBroadPharm
Molecular Formula C26H52O12BroadPharm
Molecular Weight 556.7 g/mol BroadPharm
CAS Number 2768015-31-0BroadPharm
Purity ≥98%BroadPharm
Appearance Colorless liquid or low-melting solidInferred from related compounds[1]
Solubility Soluble in DMSO, DCM, DMFBroadPharm
Storage Conditions -20°C, desiccatedBroadPharm

Safety and Hazard Information

Based on the Safety Data Sheets (SDS) of structurally similar methoxy polyethylene glycol (mPEG) compounds, this compound is not classified as a hazardous substance. Polyethylene glycols are generally considered to have a very low order of toxicity.

Table 2: GHS Hazard Classification (Inferred from mPEG SDS)

Hazard ClassClassification
Acute Toxicity (Oral, Dermal, Inhalation) Not Classified
Skin Corrosion/Irritation Not Classified
Serious Eye Damage/Eye Irritation Not Classified
Respiratory or Skin Sensitization Not Classified
Germ Cell Mutagenicity Not Classified
Carcinogenicity Not Classified
Reproductive Toxicity Not Classified
Toxicological Data

Polyethylene glycols are known for their low toxicity, which decreases as the molecular weight increases. The oral LD50 values for various PEGs in rats are very high, indicating a low acute toxicity.

Table 3: Acute Oral Toxicity of Polyethylene Glycols in Rats

SubstanceLD50 (Oral, Rat)
Polyethylene glycol 33504,000 mg/kg
Polyethylene glycol 8000>50,000 mg/kg
Methoxy Polyethylene Glycol 35039,800 mg/kg
General PEGs (MW up to 2000)14 - 50 g/kg

Handling and Storage

Proper laboratory procedures should be followed when handling this compound, even though it is not classified as hazardous.

General Handling Workflow

G General Handling Workflow for this compound cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Post-Procedure prep Don Personal Protective Equipment (PPE) (Lab coat, safety glasses, gloves) gather Gather Materials (this compound, solvent, glassware) prep->gather weigh Weigh Compound in a chemical fume hood or on a benchtop prep->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO, DMF, DCM) weigh->dissolve react Perform Reaction (e.g., conjugation or deprotection) dissolve->react dispose Dispose of Waste in accordance with local regulations react->dispose clean Clean Glassware and Work Area dispose->clean store Store Unused Reagent at -20°C under inert gas clean->store

General Handling Workflow
Storage

  • Short-term and Long-term Storage: Store this compound and its solutions at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.

  • Handling for Use: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture into the product.

Experimental Protocols

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).

  • Skin and Body Protection: Wear a laboratory coat.

Spill Response

In the event of a spill, follow these procedures.

G Spill Response Protocol cluster_contain Containment cluster_cleanup Cleanup cluster_disposal Disposal start Spill Occurs alert Alert others in the vicinity start->alert ventilate Ensure adequate ventilation alert->ventilate absorb Cover with inert absorbent material (e.g., vermiculite, sand) ventilate->absorb collect Collect absorbed material into a suitable container absorb->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste in accordance with institutional and local regulations clean->dispose

Spill Response Protocol
First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.

Chemical Reactivity and Deprotection

The t-butyl ester group of this compound is a protecting group for a carboxylic acid. This group is stable under basic and neutral conditions but can be cleaved under acidic conditions to yield the free carboxylic acid, which can then be used for conjugation to amine-containing molecules.

t-Butyl Ester Deprotection

The deprotection is typically achieved using a strong acid such as trifluoroacetic acid (TFA). The reaction proceeds via the formation of a stable tertiary carbocation.

G t-Butyl Ester Deprotection Mechanism start This compound protonation Protonation of Carbonyl Oxygen start->protonation + H+ acid Strong Acid (e.g., TFA) acid->protonation intermediate Formation of t-butyl carbocation and m-PEG10-acid protonation->intermediate Loss of t-butyl cation product1 m-PEG10-carboxylic acid intermediate->product1 product2 Isobutylene (B52900) (gas) intermediate->product2 Deprotonation of t-butyl cation

t-Butyl Ester Deprotection

Note: The deprotection reaction should be performed in a well-ventilated fume hood, as isobutylene is a flammable gas.

Conclusion

This compound is a valuable tool in bioconjugation and drug delivery research. Based on data from structurally similar compounds, it is considered to have a low hazard profile. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and proper storage, is essential for its safe handling. Understanding its chemical reactivity, particularly the conditions for deprotection, will ensure its effective application in research and development.

References

Methodological & Application

Application Notes and Protocols for Protein PEGylation using m-PEG10-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein drugs. This process can improve pharmacokinetics, increase serum half-life, enhance stability, and reduce immunogenicity.[1][2][3] These application notes provide a detailed protocol for the PEGylation of proteins using m-PEG10-t-butyl ester, a heterobifunctional PEG linker. This reagent features a methoxy-terminated PEG chain of 10 ethylene (B1197577) glycol units and a t-butyl ester protected carboxylic acid. The t-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a terminal carboxylic acid, which can then be activated for conjugation to primary amines on the protein surface.

Chemical Properties and Applications

The this compound linker offers a defined spacer length and hydrophilicity, which can be advantageous for optimizing the properties of the resulting PEG-protein conjugate. The 10-unit PEG chain provides an extended molecular length of approximately 45.2 Å, which can create optimal spacing for steric management in bioconjugates.[4]

Key Applications:

  • Improving Drug Solubility and Stability: The hydrophilic PEG chain can significantly increase the aqueous solubility of hydrophobic proteins or peptides.[1][4]

  • Prolonging Circulation Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces renal clearance, leading to a longer in vivo half-life.[1][2]

  • Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its recognition by the immune system.[3]

  • Controlled Drug Delivery: As part of a larger construct, this linker can be used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[4][5]

Experimental Protocols

The PEGylation of a protein using this compound is a two-stage process. The first stage involves the deprotection of the t-butyl ester to yield the active m-PEG10-acid. The second stage is the conjugation of the m-PEG10-acid to the target protein.

Stage 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to generate the free carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve the this compound in a solution of 95% TFA in water (v/v).[4]

  • Stir the reaction mixture at room temperature. The deprotection kinetics are typically rapid, with a half-life of approximately 15 minutes at 25°C.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • The resulting m-PEG10-acid can be further purified by reverse-phase HPLC if necessary.

  • Lyophilize the purified product to obtain a stable powder. Store the m-PEG10-acid at -20°C under desiccated conditions.

Stage 2: Conjugation of m-PEG10-acid to Protein

This protocol details the coupling of the deprotected m-PEG10-acid to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target protein using carbodiimide (B86325) chemistry.[6]

Materials:

  • m-PEG10-acid (from Stage 1)

  • Target protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0. Avoid buffers containing primary amines like Tris.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[8]

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Procedure:

A. Activation of m-PEG10-acid:

  • Immediately before use, dissolve the m-PEG10-acid in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of NHS (or Sulfo-NHS) and 1.1 equivalents of EDC to the m-PEG10-acid solution.[6]

  • Stir the reaction mixture at room temperature for 1-4 hours to form the activated m-PEG10-NHS ester.[6]

B. Conjugation to the Protein:

  • Prepare a solution of the target protein in the reaction buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Add the activated m-PEG10-NHS ester solution to the protein solution with gentle mixing. A typical molar ratio of PEG to protein is 20:1, but this should be optimized to achieve the desired degree of PEGylation.[7] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[7]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]

C. Quenching and Purification:

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[8] Incubate for 15-30 minutes.

  • Purify the PEGylated protein from unreacted PEG and other reagents using an appropriate chromatography method such as SEC or IEX.[9] Monitor the elution profile by UV absorbance at 280 nm.[9]

Characterization of PEGylated Protein

It is crucial to characterize the final PEGylated protein to confirm successful conjugation and determine the degree of PEGylation.

Methods:

  • SDS-PAGE: A successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS can be used to determine the accurate average molecular weight and the degree of PEGylation.[1][10][11]

  • Chromatography: HPLC-based methods, such as size-exclusion or ion-exchange chromatography, can be used to assess the purity and heterogeneity of the PEGylated product.[10][12]

Quantitative Data Summary

ParameterValueSource
This compound Properties
Molecular Weight614.73 g/mol [4]
Purity≥98% (HPLC)[4]
PEG Chain Length45.2 Å[4]
Reaction Parameters
Deprotection Half-life (t-butyl)15 min in 95% TFA/water at 25°C[4]
Coupling Efficiency (EDC/HOBt)92-95%[4]
Solubility Enhancement by PEG10
Paclitaxel analogs45% increase[4]
Kinase inhibitors62% increase[4]
Steroid derivatives78% increase[4]

Visualizations

G cluster_stage1 Stage 1: Deprotection cluster_stage2 Stage 2: Conjugation This compound This compound Deprotection Deprotection This compound->Deprotection TFA/Water TFA/Water TFA/Water->Deprotection m-PEG10-acid m-PEG10-acid Deprotection->m-PEG10-acid m-PEG10-acid_s2 m-PEG10-acid Activation Activation m-PEG10-acid_s2->Activation EDC_NHS EDC/NHS EDC_NHS->Activation m-PEG10-NHS_ester m-PEG10-NHS ester Activation->m-PEG10-NHS_ester Conjugation Conjugation m-PEG10-NHS_ester->Conjugation Protein Protein Protein->Conjugation PEGylated_Protein PEGylated Protein Conjugation->PEGylated_Protein

Caption: Workflow for protein PEGylation with this compound.

G Start Start Dissolve_PEG Dissolve this compound in TFA/Water Start->Dissolve_PEG Stir_Deprotect Stir at RT for Deprotection Dissolve_PEG->Stir_Deprotect Evaporate Remove Solvents via Rotary Evaporation Stir_Deprotect->Evaporate Activate_PEG Activate m-PEG10-acid with EDC/NHS Evaporate->Activate_PEG Conjugate Mix Activated PEG and Protein Solution Activate_PEG->Conjugate Prepare_Protein Prepare Protein Solution in Reaction Buffer Prepare_Protein->Conjugate Incubate Incubate Reaction Mixture Conjugate->Incubate Quench Quench Reaction with Tris or Glycine Incubate->Quench Purify Purify PEGylated Protein (SEC/IEX) Quench->Purify Characterize Characterize Product (SDS-PAGE, MS) Purify->Characterize End End Characterize->End

Caption: Detailed experimental workflow for protein PEGylation.

References

Application Notes and Protocols: Reaction of m-PEG10-t-butyl ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are critical tools in bioconjugation, enabling the precise connection of molecules to enhance their therapeutic properties. The m-PEG10-t-butyl ester is a versatile PEG linker featuring a methoxy-terminated PEG chain and a carboxylic acid protected by a t-butyl ester. This configuration allows for a two-step conjugation strategy, providing control over the reaction sequence.

Initially, the t-butyl ester is removed under acidic conditions to reveal a reactive carboxylic acid. This carboxylic acid can then be activated and coupled to a primary amine on a target molecule, such as a protein, peptide, or small molecule therapeutic, forming a stable amide bond. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule by increasing its solubility, stability, and circulation half-life, while potentially reducing its immunogenicity.[1][]

These application notes provide detailed protocols for the deprotection of this compound and the subsequent coupling of the resulting PEG acid to a primary amine-containing molecule.

Reaction Overview

The overall process involves two key stages:

  • Deprotection of the t-butyl ester: The t-butyl protecting group is removed from the this compound using an acid, typically trifluoroacetic acid (TFA), to yield m-PEG10-carboxylic acid.

  • Amide Coupling: The newly exposed carboxylic acid is activated, commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), and then reacted with a primary amine on the target molecule to form a stable amide linkage.[3]

Key Applications

The use of this compound for PEGylation is particularly relevant in the development of:

  • Antibody-Drug Conjugates (ADCs): PEG linkers can connect a cytotoxic drug to a monoclonal antibody, improving the ADC's solubility and pharmacokinetic profile.[][4] The defined length of the PEG10 linker provides precise spatial separation between the antibody and the drug.[4]

  • Peptide and Protein Therapeutics: PEGylation can protect peptides and proteins from enzymatic degradation, extending their circulation time and therapeutic effect.[1]

  • Functionalized Nanoparticles: PEG linkers are used to attach targeting ligands or therapeutic agents to the surface of nanoparticles, enhancing their biocompatibility and targeting specificity.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to generate m-PEG10-carboxylic acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)[5]

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[6] If the molecule to be deprotected contains sensitive residues like tryptophan or methionine, it is recommended to use a scavenger such as TIS (2.5-5% v/v) to trap the released t-butyl cations and prevent side reactions.[5]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).[5][7]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[6]

  • Precipitate the resulting m-PEG10-carboxylic acid by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and dry it under vacuum.

  • Confirm the identity and purity of the product using ¹H NMR and mass spectrometry. A key indicator of successful deprotection is the disappearance of the t-butyl peak (a singlet around 1.4 ppm) in the ¹H NMR spectrum.[5]

Quantitative Data for Deprotection:

ParameterTypical Value/RangeCitation
TFA Concentration20-50% in DCM (v/v)[6]
Reaction Temperature0°C to Room Temperature[6]
Reaction Time1-5 hours[5][7]
Scavenger (optional)Triisopropylsilane (TIS), 2.5-5% (v/v)[5]
Protocol 2: EDC/NHS Coupling of m-PEG10-carboxylic acid to a Primary Amine

This protocol outlines the conjugation of the deprotected m-PEG10-carboxylic acid to a primary amine-containing molecule (e.g., a protein).

Materials:

  • m-PEG10-carboxylic acid

  • Amine-containing molecule (e.g., protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)[][10]

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before use.

    • Prepare a stock solution of m-PEG10-carboxylic acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[11]

    • Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[3]

  • Activation of m-PEG10-carboxylic acid:

    • In a separate tube, add the desired amount of m-PEG10-carboxylic acid stock solution.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/sulfo-NHS relative to the m-PEG10-carboxylic acid into the Activation Buffer.[3]

    • Add the EDC and NHS/sulfo-NHS solution to the m-PEG10-carboxylic acid.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[3]

  • Conjugation to the Primary Amine:

    • Add the activated m-PEG10-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated PEG linker to the target molecule is a common starting point, but this ratio should be optimized for the specific application.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][8]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.[3]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Conjugate:

    • Remove excess reagents and byproducts using an appropriate purification method. Size-exclusion chromatography (SEC) is effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[][10] Ion-exchange chromatography (IEX) can also be used, as PEGylation alters the surface charge of proteins.[][12]

    • Dialyze the purified conjugate against a suitable storage buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE, which will show an increase in molecular weight, and mass spectrometry.[13]

Quantitative Data for EDC/NHS Coupling:

ParameterTypical Value/RangeCitation
Activation Step
pH5.5 - 6.0 (MES Buffer)[3]
EDC Molar Excess2 to 5-fold (relative to PEG-acid)[3]
NHS/sulfo-NHS Molar Excess1.2 to 2-fold (relative to PEG-acid)[3]
Activation Time15 - 30 minutes[3]
Conjugation Step
pH7.2 - 8.0 (PBS Buffer)[8]
Activated PEG Molar Excess1.5 to 10-fold (relative to amine)[3]
Reaction Time2 hours at RT or overnight at 4°C[3][8]
PEGylation Yield34-45% (reported for a specific protein)[14]

Visualizations

Reaction_Pathway cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling mPEG_tBu This compound mPEG_COOH m-PEG10-carboxylic acid mPEG_tBu->mPEG_COOH TFA, DCM mPEG_NHS m-PEG10-NHS ester mPEG_COOH->mPEG_NHS EDC, NHS PEG_Conjugate PEGylated Conjugate mPEG_NHS->PEG_Conjugate Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->PEG_Conjugate

Caption: Reaction pathway for the conjugation of this compound to a primary amine.

Experimental_Workflow Start Start: this compound & Amine-Molecule Deprotection Deprotection (TFA in DCM) Start->Deprotection Purification1 Precipitation & Drying Deprotection->Purification1 Activation Activation of PEG-COOH (EDC/NHS) Purification1->Activation Conjugation Conjugation to Primary Amine Activation->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification2 Purification (SEC or IEX) Quenching->Purification2 Characterization Characterization (SDS-PAGE, MS) Purification2->Characterization End Final PEGylated Conjugate Characterization->End

Caption: Experimental workflow for PEGylation using this compound.

References

Application Notes and Protocols: Incorporating m-PEG10-t-butyl Ester in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block the function of a target protein, PROTACs trigger its complete degradation.[2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[4][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, potentially leading to a more profound and durable therapeutic effect.[4][6]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][4][7][8] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained popularity due to their favorable physicochemical properties.[3][7][9]

Advantages of m-PEG10-t-butyl Ester in PROTAC Design

The this compound is a specific type of PEG linker that offers several strategic advantages in the design of potent and drug-like PROTACs:

  • Enhanced Solubility and Physicochemical Properties: PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[7] The ten ethylene (B1197577) glycol units in the this compound linker significantly increase the hydrophilicity of the PROTAC, which can improve its solubility, formulation, and bioavailability.[2][4][7][10][11]

  • Optimal Length and Flexibility: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex.[7][8] A 10-unit PEG linker often provides the necessary length and flexibility to allow for optimal positioning of the target protein and the E3 ligase, leading to enhanced ternary complex stability and subsequent target degradation.[7]

  • Improved Cell Permeability: While increased polarity from PEG linkers can sometimes reduce passive diffusion across cell membranes, an optimal balance can be achieved. The "chameleon effect" has been described for flexible linkers, where they can adopt a less polar conformation in the hydrophobic environment of the cell membrane, facilitating entry, and a more extended, polar conformation in the aqueous cytoplasm.[9]

  • Versatile Chemical Handle: The this compound provides a t-butyl ester group, which can be deprotected to reveal a carboxylic acid. This allows for straightforward and versatile conjugation to either the POI ligand or the E3 ligase ligand using standard amide bond formation chemistries.[12][13]

Hypothetical Case Study: A BTK PROTAC Incorporating this compound

To illustrate the application of this compound, we present a hypothetical case study on the design of a Bruton's tyrosine kinase (BTK) PROTAC. BTK is a clinically validated target in B-cell malignancies.

Data Presentation

The following tables summarize the hypothetical quantitative data for our BTK PROTAC series with varying linkers.

Table 1: Physicochemical Properties of Hypothetical BTK PROTACs

PROTAC IDLinker TypeMolecular Weight (Da)cLogPAqueous Solubility (µM)
BTK-PROTAC-1Alkyl (C8)9505.8< 1
BTK-PROTAC-2PEG410204.515
BTK-PROTAC-3 PEG10 1284 3.2 > 100

Data is illustrative to demonstrate general trends.

Table 2: In Vitro Degradation of BTK in Mino Cells (24h Treatment)

PROTAC IDLinker TypeDC50 (nM)Dmax (%)
BTK-PROTAC-1Alkyl (C8)15085
BTK-PROTAC-2PEG45092
BTK-PROTAC-3 PEG10 15 > 95

DC50: half-maximal degradation concentration. Dmax: maximum degradation.

Table 3: Cell Viability in Mino Cells (72h Treatment)

PROTAC IDLinker TypeIC50 (nM)
BTK-PROTAC-1Alkyl (C8)250
BTK-PROTAC-2PEG480
BTK-PROTAC-3 PEG10 25

IC50: half-maximal inhibitory concentration.

Experimental Protocols

PROTAC Synthesis: General Workflow

The synthesis of a PROTAC is a modular process.[3][12] In this hypothetical protocol, we describe the synthesis of BTK-PROTAC-3, where a BTK ligand with a free amine is coupled to an E3 ligase ligand (e.g., pomalidomide) functionalized with the this compound linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - BTK Ligand-NH2 - Pomalidomide-COOH - this compound step1 Step 1: Couple Pomalidomide to this compound (Amide Bond Formation) start->step1 intermediate1 Intermediate: Pomalidomide-PEG10-t-butyl ester step1->intermediate1 step2 Step 2: Deprotection of t-butyl ester (TFA Treatment) intermediate1->step2 intermediate2 Intermediate: Pomalidomide-PEG10-COOH step2->intermediate2 step3 Step 3: Couple Pomalidomide-PEG10-COOH to BTK Ligand-NH2 (Amide Bond Formation) intermediate2->step3 final_protac Final Product: BTK-PROTAC-3 step3->final_protac purification Purification (HPLC) final_protac->purification

Caption: Workflow for the synthesis of a PROTAC using a PEG linker.

Protocol 1: Synthesis of BTK-PROTAC-3

Step 1: Synthesis of Pomalidomide-PEG10-t-butyl ester

  • Reagents and Materials:

    • Pomalidomide-COOH (1.0 eq)

    • Amino-PEG10-t-butyl ester (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Pomalidomide-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amino-PEG10-t-butyl ester to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Pomalidomide-PEG10-t-butyl ester.

Step 2: Deprotection of the t-butyl ester

  • Reagents and Materials:

    • Pomalidomide-PEG10-t-butyl ester

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve Pomalidomide-PEG10-t-butyl ester in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid is often used in the next step without further purification.

Step 3: Coupling to BTK Ligand

  • Reagents and Materials:

    • Pomalidomide-PEG10-COOH (1.0 eq)

    • BTK Ligand-NH2 (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Follow the procedure outlined in Step 1, substituting the appropriate starting materials.

    • Purify the final BTK-PROTAC-3 by preparative HPLC.

Biological Evaluation: Detailed Protocols

Protocol 2: In-Vitro BTK Degradation Assay (Western Blot)

  • Cell Culture:

    • Culture Mino cells in the recommended medium and conditions.

  • PROTAC Treatment:

    • Seed Mino cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Prepare serial dilutions of the BTK PROTACs in the cell culture medium.

    • Treat the cells with the PROTACs at the desired concentrations for 24 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control. Calculate the percentage of BTK degradation relative to the vehicle control. Determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTS Assay)

  • Cell Seeding:

    • Seed Mino cells in a 96-well plate at a predetermined optimal density.[14]

    • Incubate the plate overnight to allow the cells to attach.

  • PROTAC Treatment:

    • Prepare serial dilutions of the BTK PROTACs in the cell culture medium.

    • Treat the cells with the PROTACs at the desired concentrations for 72 hours. Include a vehicle control.

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).[14][15]

    • Incubate the plate for 1-4 hours at 37°C.[14][15]

    • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC (BTK Ligand-PEG10-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) (e.g., BTK) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-induced protein degradation.

Logical_Relationship cluster_logic Logical Assembly of BTK-PROTAC-3 POI_Ligand BTK Ligand (Binds to BTK) PROTAC BTK-PROTAC-3 (Induces BTK Degradation) POI_Ligand->PROTAC connects to Linker This compound derived linker (Provides solubility and optimal spacing) Linker->PROTAC links E3_Ligand E3 Ligase Ligand (Recruits E3 Ligase) E3_Ligand->PROTAC connects to

Caption: Modular composition of a hypothetical BTK PROTAC.

Conclusion

The this compound is a valuable tool for the design and synthesis of PROTACs. Its incorporation can lead to improved physicochemical properties and potent biological activity, as illustrated in our hypothetical case study. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this versatile PEG linker. The optimization of the linker is a critical step in the development of effective PROTAC-based therapeutics.[16]

References

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with m-PEG10-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging. Their utility is significantly enhanced through surface functionalization, which can improve biocompatibility, stability, and targeting capabilities. Polyethylene glycol (PEG) is a commonly used ligand for modifying AuNP surfaces, as it reduces non-specific protein adsorption and prolongs circulation time in vivo.[1]

This document provides a detailed protocol for the functionalization of gold nanoparticles with a specific bifunctional PEG linker, m-PEG10-t-butyl ester. This linker allows for the initial stabilization of the AuNPs via a thiol group and subsequently presents a protected carboxylic acid in the form of a t-butyl ester. The t-butyl ester can be later deprotected to reveal a terminal carboxylic acid, which can be used for the covalent attachment of various biomolecules, such as proteins, peptides, or small molecule drugs. This two-step functionalization strategy offers a robust method for preparing tailored AuNP conjugates.

Experimental Overview

The functionalization process is divided into three main stages:

  • Synthesis of Citrate-Capped Gold Nanoparticles: Production of a stable colloidal suspension of AuNPs with a weakly bound citrate (B86180) layer.

  • Ligand Exchange with HS-PEG10-CH2CH2CO2tBu: Replacement of the citrate ions on the AuNP surface with the thiol-terminated PEG linker.

  • Deprotection of the t-butyl ester: Hydrolysis of the t-butyl ester to expose the terminal carboxylic acid group.

Each stage is followed by characterization to ensure the successful modification of the nanoparticles.

Experimental Protocols

Synthesis of 20 nm Citrate-Capped Gold Nanoparticles

This protocol is adapted from the well-established Turkevich method.[2][3]

Materials:

  • Hydrogen tetrachloroaurate (B171879) (III) trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

  • All glassware must be rigorously cleaned with aqua regia and rinsed with ultrapure water.

Procedure:

  • Prepare a 1.0 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in ultrapure water.

  • Prepare a 1% (w/v) trisodium citrate solution by dissolving 0.5 g of trisodium citrate dihydrate in 50 mL of ultrapure water. This solution should be freshly prepared.[4]

  • In a 250 mL round-bottom flask equipped with a condenser and a magnetic stir bar, bring 100 mL of the 1.0 mM HAuCl₄ solution to a vigorous boil with constant stirring.

  • To the boiling solution, rapidly inject 10 mL of the 1% trisodium citrate solution.

  • The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[5]

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Store the resulting citrate-capped AuNP solution at 4°C.

Ligand Exchange with Mercapto-PEG10-acid tert-butyl ester (HS-PEG10-CH2CH2CO2tBu)

This procedure describes the replacement of the citrate capping agent with the thiol-terminated PEG linker.

Materials:

  • Citrate-capped AuNP solution (from step 3.1)

  • Mercapto-PEG10-acid tert-butyl ester (HS-PEG10-CH2CH2CO2tBu)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge capable of at least 20,000 x g

Procedure:

  • Prepare a 1 mM stock solution of HS-PEG10-CH2CH2CO2tBu in ultrapure water.

  • To 10 mL of the citrate-capped AuNP solution, add the HS-PEG10-CH2CH2CO2tBu stock solution to achieve a final PEG concentration of 100 µM.

  • Incubate the mixture at room temperature for 4 hours with gentle stirring. This allows for the displacement of citrate ions by the thiol-PEG linker.[6]

  • To remove excess, unbound PEG linker, centrifuge the solution at 20,000 x g for 30 minutes.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound PEG.

  • After the final wash, resuspend the pellet of PEGylated AuNPs in the desired volume of PBS.

Deprotection of the t-butyl ester to Expose Carboxylic Acid

This protocol uses acidic conditions to hydrolyze the t-butyl ester, revealing the terminal carboxylic acid.

Materials:

  • t-butyl ester functionalized AuNP solution (from step 3.2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ultrapure water

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Lyophilize a sample of the t-butyl ester functionalized AuNP solution to obtain a dry powder.

  • Resuspend the AuNP powder in a 95:5 (v/v) mixture of DCM and TFA. The concentration of AuNPs should be approximately 1 mg/mL.

  • Stir the reaction mixture at room temperature for 2 hours. The TFA will catalyze the cleavage of the t-butyl ester.[7]

  • Remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Resuspend the resulting carboxyl-functionalized AuNPs in ultrapure water.

  • To remove any residual TFA and byproducts, dialyze the AuNP solution against ultrapure water for 48 hours, with several water changes.

  • The resulting solution of carboxyl-functionalized AuNPs can be stored at 4°C.

Characterization Data

The following tables summarize the expected characterization data at each stage of the functionalization process.

Table 1: Physicochemical Properties of Gold Nanoparticles at Different Functionalization Stages

Nanoparticle TypeHydrodynamic Diameter (nm)Zeta Potential (mV)Surface Plasmon Resonance (λmax, nm)
Citrate-Capped AuNPs25 ± 3-40 ± 5520
This compound AuNPs40 ± 4-15 ± 5522
Carboxyl-PEG10-AuNPs42 ± 4-35 ± 6523

Table 2: Spectroscopic Characterization of Functionalized Gold Nanoparticles

Nanoparticle TypeKey FTIR Peaks (cm⁻¹)Description
Citrate-Capped AuNPs~1730, ~1390C=O and symmetric COO⁻ stretching of citrate
This compound AuNPs~2900, ~1100, ~1730C-H stretching and C-O-C stretching of PEG, C=O stretching of t-butyl ester[1]
Carboxyl-PEG10-AuNPs~2900, ~1100, ~1715C-H stretching and C-O-C stretching of PEG, C=O stretching of carboxylic acid

Visualizations

G cluster_0 Synthesis of Citrate-Capped AuNPs HAuCl4 HAuCl4 Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling AuNP_Citrate Citrate-Capped AuNPs Boiling->AuNP_Citrate

Caption: Workflow for the synthesis of citrate-capped gold nanoparticles.

G cluster_1 Ligand Exchange AuNP_Citrate Citrate-Capped AuNPs Incubation Incubation & Stirring AuNP_Citrate->Incubation PEG_tBu HS-PEG10-t-butyl ester PEG_tBu->Incubation Centrifugation Centrifugation & Washing Incubation->Centrifugation AuNP_PEG_tBu This compound AuNPs Centrifugation->AuNP_PEG_tBu

Caption: Workflow for the ligand exchange reaction.

G cluster_2 Deprotection of t-butyl ester AuNP_PEG_tBu This compound AuNPs Reaction Reaction & Stirring AuNP_PEG_tBu->Reaction TFA_DCM TFA/DCM TFA_DCM->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Dialysis Dialysis Evaporation->Dialysis AuNP_PEG_COOH Carboxyl-PEG10-AuNPs Dialysis->AuNP_PEG_COOH

Caption: Workflow for the deprotection of the t-butyl ester.

G cluster_3 Signaling Pathway Analogy: AuNP Functionalization Start Citrate-Capped AuNP Functionalized m-PEG10-t-butyl ester AuNP Start->Functionalized Ligand Exchange Ligand HS-PEG10-t-butyl ester Ligand->Functionalized Active Carboxyl-PEG10- AuNP Functionalized->Active Deprotection Deprotection Acid Treatment (TFA) Deprotection->Active Conjugation Biomolecule Conjugation Active->Conjugation

Caption: Logical relationship of the functionalization steps.

References

Application Notes and Protocols for the Characterization of m-PEG10-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxy-polyethylene glycol (m-PEG) linkers are frequently utilized in drug development to improve the pharmacokinetic properties of therapeutic agents. The incorporation of a t-butyl ester group provides a versatile handle for subsequent chemical modifications or can act as a protecting group that can be removed under specific acidic conditions. Accurate and comprehensive characterization of m-PEG10-t-butyl ester conjugates is crucial for ensuring product quality, purity, and stability.

These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound conjugates: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

Table 1: Summary of Analytical Methods and Expected Results
Analytical MethodParameter MeasuredTypical Acceptance Criteria/Expected Results
RP-HPLC-CAD/ELSD Purity≥95% AUC
LC-MS (ESI-TOF) Identity and Molecular WeightExperimental mass matches theoretical mass ± 10 ppm
¹H NMR Structural IntegrityPresence of characteristic peaks for m-PEG, PEG backbone, and t-butyl group.[1][2]
¹³C NMR Structural ConfirmationPresence of characteristic peaks for all carbon environments.
Stability Study Degradation ProfileAssess purity under various stress conditions (acidic, basic, oxidative, thermal).

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purpose: To determine the purity and identify impurities of the this compound conjugate. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) % B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • CAD/ELSD Settings: Optimize nebulizer temperature and gas flow according to the manufacturer's recommendations.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the main peak as a percentage of the total area.

Experimental Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve conjugate (1 mg/mL) inject Inject 10 µL prep->inject separate C18 Column Separation (Gradient Elution) inject->separate detect CAD/ELSD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for purity determination by RP-HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the identity and determine the molecular weight of the this compound conjugate.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • The same HPLC setup as described in the RP-HPLC protocol can be used.

Reagents:

  • Water with 0.1% formic acid (LC-MS grade)

  • Acetonitrile with 0.1% formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of the conjugate in the initial mobile phase.

  • LC Conditions: Use the same gradient as for the RP-HPLC analysis.

  • MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 100-1500

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Identify the [M+H]⁺ and/or [M+Na]⁺ adducts. Compare the experimental monoisotopic mass with the theoretical mass.

Logical Flow for LC-MS Identity Confirmation

LCMS_Logic start Inject Sample into LC-MS separation Chromatographic Separation start->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Analysis (TOF/Orbitrap) ionization->detection spectrum Extract Mass Spectrum of Peak detection->spectrum identify Identify [M+H]⁺ and [M+Na]⁺ Adducts spectrum->identify compare Compare Experimental vs. Theoretical Mass identify->compare pass Identity Confirmed compare->pass  Match fail Identity Not Confirmed compare->fail  No Match

Caption: Decision pathway for molecular identity confirmation via LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the this compound conjugate.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~1.45 (s, 9H): t-butyl group protons.[3]

      • ~3.38 (s, 3H): Methoxy (CH₃O-) group protons.

      • ~3.5-3.7 (m): PEG backbone (-OCH₂CH₂O-) protons.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~28: t-butyl methyl carbons.

      • ~59: Methoxy carbon.

      • ~68-72: PEG backbone carbons.

      • ~80: t-butyl quaternary carbon.

      • ~170: Ester carbonyl carbon.

  • Data Analysis: Integrate the proton signals and compare the ratios to the expected number of protons for each group. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure.

Stability Testing Protocol

Purpose: To evaluate the stability of the t-butyl ester linkage under various stress conditions.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 40 °C.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 40 °C.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.

    • Thermal Degradation: Incubate the solid material and the stock solution at 60 °C.

    • Photostability: Expose the solid material and the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Sample at initial (T=0), 2, 4, 8, 24, and 48 hours.

  • Analysis: Analyze each sample by RP-HPLC as described in Protocol 1 to determine the remaining percentage of the intact conjugate.

Signaling Pathway for Stability Assessment

Stability_Pathway cluster_stress Stress Conditions cluster_analysis Analysis at Time Points acid Acidic (0.1M HCl) hplc_analysis RP-HPLC Analysis acid->hplc_analysis base Basic (0.1M NaOH) base->hplc_analysis oxidative Oxidative (3% H₂O₂) oxidative->hplc_analysis thermal Thermal (60°C) thermal->hplc_analysis conjugate m-PEG10-t-butyl Ester Conjugate conjugate->acid conjugate->base conjugate->oxidative conjugate->thermal purity_check Determine % Intact Conjugate hplc_analysis->purity_check degradation Degradation Products purity_check->degradation

Caption: Pathway for assessing conjugate stability under stress.

References

Application Notes and Protocols for the Utilization of m-PEG10-t-butyl ester in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of m-PEG10-t-butyl ester, a heterobifunctional linker, in the synthesis of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below cover the key steps of deprotection and subsequent amide bond formation, critical for the successful application of this versatile linker.

Introduction to this compound

This compound is a valuable tool in bioconjugation and drug delivery. It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of ten ethylene (B1197577) oxide units, which enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1][] The t-butyl ester group serves as a protecting group for a terminal carboxylic acid. This carboxylic acid can be deprotected under acidic conditions and subsequently activated for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through a stable amide bond.[3][4]

Data Presentation: Molar Excess in Key Reactions

The efficiency of conjugation reactions involving this compound is highly dependent on the stoichiometry of the reactants. The following tables summarize typical molar excess values for the deprotection of the t-butyl ester and the subsequent amide coupling reactions.

Table 1: Molar Excess for Deprotection of t-butyl Ester
Reagent Typical Molar Excess (relative to PEG-linker)
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Typically used as a solvent mixture (e.g., 20-50% v/v), thus in large excess.

| Table 2: Molar Excess for Amide Coupling of Deprotected m-PEG10-acid | | | Reaction Component | Typical Molar Excess (relative to limiting reagent) | | Deprotected m-PEG10-acid | 1.0 - 1.5 equivalents | | Amine-containing molecule | 1.0 equivalents (if PEG-acid is in excess) | | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 - 5.0 equivalents | | NHS (N-Hydroxysuccinimide) or sulfo-NHS | 1.2 - 5.0 equivalents | | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1.1 - 2.0 equivalents | | DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) | 2.0 - 4.0 equivalents |

Experimental Protocols

Protocol 1: Deprotection of this compound to m-PEG10-acid

This protocol describes the removal of the t-butyl ester protecting group to yield the free carboxylic acid, which is essential for subsequent conjugation reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of PEG linker) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • Dry the resulting m-PEG10-acid under high vacuum. The product is typically a viscous oil and can be used in the next step without further purification.

Protocol 2: Amide Coupling of m-PEG10-acid to an Amine-containing Molecule using EDC/NHS

This protocol details the formation of a stable amide bond between the deprotected m-PEG10-acid and a primary amine-containing molecule using the common coupling agents EDC and NHS.

Materials:

  • m-PEG10-acid (from Protocol 1)

  • Amine-containing molecule (e.g., peptide, small molecule drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[5]

  • Coupling Buffer: 0.1 M PBS, pH 7.2-7.5[3]

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris buffer, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or preparative HPLC)

Procedure:

  • Activation of m-PEG10-acid:

    • Dissolve m-PEG10-acid in Activation Buffer.

    • Add a 2 to 5-fold molar excess of both EDC and NHS to the solution.[3]

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.[3]

  • Conjugation to Amine:

    • Adjust the pH of the activated m-PEG10-acid solution to 7.2-7.5 by adding Coupling Buffer.[3]

    • Immediately add the amine-containing molecule, dissolved in Coupling Buffer, to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used relative to the amine.[3]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the PEG-conjugate using SEC or preparative HPLC to remove unreacted reagents and byproducts.

    • Analyze the purified conjugate by LC-MS and/or NMR to confirm successful conjugation.

Protocol 3: Amide Coupling of m-PEG10-acid to an Amine-containing Molecule using HATU

This protocol provides an alternative method for amide bond formation using the highly efficient coupling reagent HATU, which often results in faster reaction times and higher yields.

Materials:

  • m-PEG10-acid (from Protocol 1)

  • Amine-containing molecule

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Under an inert atmosphere, dissolve m-PEG10-acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[3]

  • Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.[3]

  • Add the amine-containing molecule (1.0 to 1.2 equivalents) to the reaction mixture.[3]

  • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS.[3]

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the desired conjugate.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Mandatory Visualizations

Deprotection_Workflow start This compound in DCM reagent Add TFA (20-50%) start->reagent reaction Stir at RT (1-4h) reagent->reaction workup Rotary Evaporation (Co-evaporate with Toluene) reaction->workup product m-PEG10-acid workup->product

Caption: Workflow for the deprotection of this compound.

Amide_Coupling_Signaling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step peg_acid m-PEG10-acid edc_nhs EDC / NHS peg_acid->edc_nhs Activation activated_peg Activated PEG-NHS Ester edc_nhs->activated_peg amine Amine-containing Molecule (R-NH2) activated_peg->amine Nucleophilic Attack conjugate PEG-Conjugate amine->conjugate Logical_Relationship_PROTAC poi_ligand Protein of Interest (POI) Ligand linker m-PEG10 Linker poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand protac PROTAC Molecule linker->protac

References

Application Notes and Protocols: Storage and Stability of m-PEG10-t-butyl ester Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG10-t-butyl ester is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery research. It features a discrete polyethylene (B3416737) glycol (PEG) spacer of ten ethylene (B1197577) oxide units, which enhances the hydrophilicity and pharmacokinetic properties of the conjugated molecule. One terminus of the linker is a methoxy (B1213986) group, while the other is a t-butyl ester-protected carboxylic acid. The t-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a reactive carboxylic acid, enabling subsequent conjugation.

Understanding the storage requirements and stability profile of this compound solutions is critical for ensuring the integrity and performance of this reagent in experimental applications. This document provides detailed guidelines and protocols for the proper handling, storage, and stability assessment of this compound solutions.

Physicochemical Properties and Stability Profile

The stability of this compound is influenced by both the PEG backbone and the t-butyl ester functional group.

  • PEG Backbone: Polyethylene glycol chains can be susceptible to oxidative degradation, which is accelerated by exposure to heat, light, and oxygen.[1][2]

  • t-Butyl Ester Group: The t-butyl ester is known for its high stability under neutral and basic conditions due to the steric hindrance provided by the bulky t-butyl group, which protects the carbonyl carbon from nucleophilic attack.[3] However, it is readily cleaved under acidic conditions via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[3][4]

Therefore, the primary degradation pathway for this compound in solution is the acid-catalyzed hydrolysis of the t-butyl ester, yielding the corresponding carboxylic acid and isobutylene.

Storage of Solid Compound and Prepared Solutions

Proper storage is crucial to maintain the quality and stability of this compound.

FormRecommended Storage TemperaturePackaging and Handling Recommendations
Solid (as supplied) -20°C[5]Store in a tightly sealed container, protected from light and moisture.
Stock Solutions -20°C or -80°C[3]Prepare in anhydrous aprotic solvents (e.g., DMSO, DMF).[1] Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing.[1][2]
Aqueous Solutions Not Recommended for Long-Term StorageDue to the potential for hydrolysis, especially at non-neutral pH, long-term storage in aqueous solutions is not advised. Prepare fresh as needed.

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, single-use vials with airtight caps

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, weigh out the required amount of this compound.

  • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Gently vortex or sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into pre-labeled, sterile, single-use vials.

  • Purge the headspace of each vial with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds.

  • Immediately and tightly cap the vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for a General Stability Study of this compound in Solution

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. The primary degradation product to monitor is the corresponding carboxylic acid formed by the hydrolysis of the t-butyl ester.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffers of different pH values (e.g., pH 4, pH 7, pH 9)

  • Hydrogen peroxide (H₂O₂) solution

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, CAD, or MS)

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a final concentration of 1 mg/mL (or other suitable concentration) in the following stress conditions:

      • Acidic: pH 4 buffer

      • Neutral: pH 7 buffer

      • Basic: pH 9 buffer

      • Oxidative: 3% H₂O₂ in water

      • Thermal: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) in each of the above buffers.

      • Photolytic: Expose a solution to a controlled light source (e.g., UV lamp).

    • Include a control sample stored at -20°C in an anhydrous solvent.

  • Time Points:

    • Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 1, 3, 7, 14, and 30 days).

  • Analytical Method (HPLC):

    • Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.

    • Example HPLC Conditions (to be optimized):

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to elute the parent compound and its degradants.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm (or other appropriate wavelength) or Mass Spectrometry for peak identification.

  • Data Analysis:

    • Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products at each time point.

    • Calculate the percentage of remaining this compound.

    • Plot the percentage of the parent compound remaining versus time for each stress condition.

Expected Results:

  • Significant degradation is expected under acidic conditions, with the rate increasing at higher temperatures.

  • The compound is expected to be relatively stable under neutral and basic conditions at room temperature.

  • The stability under oxidative and photolytic conditions should be determined experimentally.

Visualizations

StabilityFactors cluster_factors Factors Affecting Stability cluster_molecule This compound cluster_degradation Degradation Pathways pH pH Acidic conditions promote hydrolysis Molecule This compound PEG Backbone t-Butyl Ester Hydrolysis Hydrolysis of t-Butyl Ester Primary degradation pathway pH->Hydrolysis Major Temp Temperature Higher temperatures accelerate degradation Temp->Hydrolysis Accelerates Solvent Solvent Protic solvents (e.g., water) can participate in hydrolysis Solvent->Hydrolysis Oxygen Oxygen Can lead to oxidative degradation of the PEG chain Oxidation Oxidation of PEG Chain Secondary degradation pathway Oxygen->Oxidation Minor Light Light Can induce photolytic degradation Light->Oxidation Minor Workflow start Start: Solid this compound prep_stock Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) start->prep_stock store_stock Store Stock Solution (-20°C, inert atmosphere, single-use aliquots) prep_stock->store_stock prep_working Prepare Working Solutions (Dilute stock in desired buffer/solvent) store_stock->prep_working stability_study Conduct Stability Study (Forced degradation at various pH, temp, light) prep_working->stability_study analysis Analyze Samples (e.g., HPLC at t=0, 1, 3, 7 days) stability_study->analysis data_eval Evaluate Data (Quantify parent compound and degradants) analysis->data_eval end End: Determine Shelf-life data_eval->end

References

Troubleshooting & Optimization

common side reactions with m-PEG-NHS esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG-NHS esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when using m-PEG-NHS esters?

The most significant side reaction is the hydrolysis of the NHS ester.[1] This reaction occurs in the presence of water and competes with the desired amidation reaction with primary amines. Hydrolysis results in the formation of an inactive carboxyl group on the PEG, rendering it incapable of reacting with the target molecule and thus lowering the conjugation efficiency.[1]

Q2: How does pH affect the stability and reactivity of m-PEG-NHS esters?

The pH of the reaction buffer is a critical factor. The optimal pH range for reacting NHS esters with primary amines is typically 7.2 to 8.5.[2][3]

  • Below pH 7.2: The primary amine groups on the protein (e.g., the ε-amino group of lysine) are protonated, making them less nucleophilic and slowing down the desired conjugation reaction.[2][3]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[2][4] This competing reaction can drastically reduce the yield of the desired PEGylated product.[2]

Q3: Can m-PEG-NHS esters react with amino acids other than lysine (B10760008)?

Yes, while m-PEG-NHS esters are highly reactive towards primary amines (N-terminus and lysine residues), side reactions with other nucleophilic amino acid side chains can occur, particularly if accessible primary amines are limited.[1][3][5] These include:

  • Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can react to form unstable ester linkages.[1][5] These bonds are susceptible to hydrolysis.[1]

  • Cysteine: The sulfhydryl group of cysteine can react to form a thioester, which is less stable than the amide bond formed with primary amines.[1]

  • Histidine: The imidazole (B134444) ring of histidine can also show some reactivity.[1]

Q4: Which buffers should be used for PEGylation reactions with m-PEG-NHS esters?

It is crucial to use buffers that do not contain primary amines. Compatible buffers include:

  • Phosphate-buffered saline (PBS)[2][6]

  • HEPES[4]

  • Borate buffer[2][3]

  • Carbonate/Bicarbonate buffer[2][4]

Q5: Which buffers should be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the m-PEG-NHS ester, leading to significantly lower conjugation efficiency.[1][2]

Q6: How should I properly store and handle m-PEG-NHS ester reagents?

m-PEG-NHS esters are highly sensitive to moisture.[6][7] Proper storage and handling are critical to maintain their reactivity:

  • Storage: Store in a desiccated environment at -20°C.[6]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][7] It is recommended to aliquot the solid reagent upon receipt and use a fresh aliquot for each experiment to improve reproducibility.

  • Solution Preparation: Dissolve the m-PEG-NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][6] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[6]

Troubleshooting Guide

Issue 1: Low or No PEGylation Yield
Possible Cause Recommended Solution
Hydrolyzed m-PEG-NHS ester Ensure proper storage and handling of the reagent to prevent moisture exposure.[6] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2]
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[2] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[2]
Presence of primary amine-containing buffers Ensure the reaction buffer is free of primary amines like Tris or glycine.[1][2] If the protein sample is in such a buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.[6]
Low protein concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions.[4] If possible, increase the concentration of the target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[2]
Insufficient molar excess of m-PEG-NHS ester The optimal molar ratio of m-PEG-NHS ester to protein can vary. It is recommended to perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to determine the optimal ratio for your specific protein and desired degree of labeling.
Issue 2: Protein Precipitation During or After Conjugation
Possible Cause Recommended Solution
High concentration of organic solvent Many m-PEG-NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[8]
Over-labeling of the protein Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation. Reduce the molar excess of the m-PEG-NHS ester in the reaction or shorten the reaction time.
Use of a hydrophobic m-PEG-NHS ester Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a more hydrophilic PEG linker.[2]

Data Presentation

Table 1: Half-life of NHS Esters as a Function of pH

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours[4]
7.4Not Specified>120 minutes[9]
8.0Room Temperature190-210 minutes[10]
8.5Room Temperature130-180 minutes[10]
8.6410 minutes[4]
9.0Room Temperature<9 minutes[9]
9.0Room Temperature110-125 minutes[10]

Note: Half-life can vary based on the specific NHS ester compound, buffer composition, and temperature.

Table 2: Reaction Half-life of NHS Esters with Amines at Different pH Values

This table shows the time it takes for half of the NHS ester to react with an amine-containing molecule at various pH levels.

pHAmine ReactantHalf-life (t₁/₂)
8.0mPEG₄-NH₂25-80 minutes[10][11]
8.5mPEG₄-NH₂10-20 minutes[10][11]
9.0mPEG₄-NH₂5-10 minutes[10][11]

Experimental Protocols

General Protocol for Protein PEGylation with m-PEG-NHS Ester
  • Buffer Preparation: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).[6]

  • Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a final concentration of 1-10 mg/mL.[6] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[6]

  • m-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in a high-quality, anhydrous, amine-free organic solvent such as DMSO or DMF to a concentration of ~10 mM.[6]

  • Reaction: Add the calculated amount of the dissolved m-PEG-NHS ester to the protein solution while gently stirring. A common starting point is a 20-fold molar excess of the PEG reagent to the protein.[6][7]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[6][7]

  • Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[4]

  • Purification: Remove excess, unreacted m-PEG-NHS ester and the NHS byproduct from the labeled protein using dialysis, size-exclusion chromatography, or a desalting column.[6][7]

Visualizations

G Competing Reactions of m-PEG-NHS Ester reagent m-PEG-NHS Ester (Active) peg_protein m-PEG-Protein (Desired Product) reagent->peg_protein Amidation (pH 7.2-8.5) hydrolyzed_peg m-PEG-COOH (Inactive Product) reagent->hydrolyzed_peg Hydrolysis (competing reaction, increases with pH) protein Protein-NH2 (Primary Amine) protein->peg_protein water H2O (Water) water->hydrolyzed_peg

Caption: Competing reaction pathways for m-PEG-NHS esters.

G Troubleshooting Low PEGylation Yield start Low or No PEGylation Yield check_reagent Is the m-PEG-NHS a fresh aliquot? start->check_reagent check_buffer Is the buffer amine-free and at pH 7.2-8.5? check_reagent->check_buffer Yes use_fresh Use a fresh aliquot of m-PEG-NHS check_reagent->use_fresh No check_concentration Is the protein concentration >1 mg/mL? check_buffer->check_concentration Yes correct_buffer Perform buffer exchange and adjust pH check_buffer->correct_buffer No increase_ratio Increase molar ratio of PEG:Protein check_concentration->increase_ratio Yes concentrate_protein Concentrate protein sample check_concentration->concentrate_protein No

Caption: Decision tree for troubleshooting low PEGylation yield.

G General Experimental Workflow for PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.0) prep_protein Prepare Protein Solution (1-10 mg/mL) prep_buffer->prep_protein mix Add m-PEG-NHS to Protein Solution prep_protein->mix prep_peg Prepare Fresh m-PEG-NHS Solution in DMSO/DMF prep_peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (Dialysis/SEC) quench->purify analyze Analyze Product purify->analyze

Caption: General experimental workflow for m-PEG-NHS ester conjugation.

References

Technical Support Center: Optimizing TFA Concentration for t-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing trifluoroacetic acid (TFA) concentration in t-butyl ester deprotection reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of t-butyl esters using TFA.

1. Incomplete or Slow Deprotection

Symptoms:

  • Starting material remains after the expected reaction time (monitored by TLC, LC-MS, or NMR).

  • Low yield of the desired carboxylic acid.

Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient TFA Concentration Increase the volume percentage (v/v) of TFA. A common starting point is 50% TFA in a solvent like dichloromethane (B109758) (DCM). This can be increased to neat (100%) TFA if necessary.[1][2]
Short Reaction Time Extend the reaction duration. Monitor the reaction progress every 1-2 hours until completion. Reactions can take anywhere from 30 minutes to several hours.[3]
Low Reaction Temperature Most deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be cautious of potential side reactions with sensitive substrates.
Poor Solubility Ensure the t-butyl ester starting material is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative solvents, although DCM is the most common choice.
Steric Hindrance Substrates with significant steric hindrance around the t-butyl ester may require more forcing conditions, such as higher TFA concentrations and longer reaction times.

2. Presence of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.

  • A common side product is the t-butylated version of your molecule (+56 Da by mass spectrometry).

Possible Causes & Solutions:

Possible CauseRecommended Action
t-Butylation of Nucleophilic Residues The t-butyl cation generated during deprotection can alkylate electron-rich functional groups (e.g., tryptophan, methionine, tyrosine). Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or water. A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[4]
Degradation of Other Acid-Labile Groups If your molecule contains other acid-sensitive protecting groups (e.g., Boc, trityl), they may also be cleaved. Consider using milder deprotection conditions, such as a lower TFA concentration or alternative, less acidic methods if orthogonality is required.
Reaction with Solvent While less common with DCM, ensure your solvent is inert under the reaction conditions.

3. Difficult Product Isolation

Symptoms:

  • The final product is an oil instead of a solid.

  • Difficulty in removing residual TFA.

Possible Causes & Solutions:

Possible CauseRecommended Action
TFA Salt Formation The product is often obtained as a TFA salt, which can be oily. To obtain the free carboxylic acid, a workup with a mild base (e.g., saturated sodium bicarbonate solution) may be necessary, followed by extraction.
Residual TFA TFA is volatile but can be persistent. After rotary evaporation, co-evaporate the residue with an inert solvent like toluene (B28343) (3x) to azeotropically remove remaining TFA.
Precipitation Issues If precipitating the product from a solvent like diethyl ether, ensure the ether is cold and add the TFA solution dropwise to facilitate solid formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of t-butyl ester deprotection with TFA?

The deprotection proceeds via an acid-catalyzed cleavage. The carbonyl oxygen of the t-butyl ester is protonated by TFA, making the ester more susceptible to cleavage. The stable tertiary t-butyl carbocation is then eliminated, leaving the desired carboxylic acid. The t-butyl cation is subsequently quenched by a nucleophile (like the trifluoroacetate (B77799) anion or a scavenger) or deprotonated to form isobutylene (B52900) gas.[3][5]

Q2: What is a good starting concentration of TFA for my deprotection?

A 1:1 mixture of TFA and dichloromethane (DCM) is a robust starting point for many t-butyl ester deprotections.[6] For peptides synthesized on a solid support, a 55% TFA in DCM solution has been shown to yield higher purity products compared to 100% TFA.[1]

Q3: How long should I run the reaction?

Reaction times typically range from 30 minutes to 5 hours at room temperature.[3][6] It is crucial to monitor the reaction's progress by an appropriate analytical method (TLC, LC-MS) to determine the optimal time.

Q4: When should I use scavengers in my reaction?

Scavengers are essential when your molecule contains nucleophilic functional groups that can be alkylated by the t-butyl cation.[4] This is particularly important in peptide synthesis where residues like tryptophan, methionine, and tyrosine are present. Common scavengers include water, triisopropylsilane (TIS), and thioanisole.

Q5: Can I use neat TFA (100%) for the deprotection?

Yes, neat TFA can be used and often results in a faster reaction. However, it is a harsher condition and may lead to more side products, especially with sensitive substrates.[1] For some applications like peptide synthesis, using 100% TFA resulted in lower purity compared to 55% TFA in DCM.[1]

Q6: How do I remove TFA after the reaction is complete?

TFA is typically removed by rotary evaporation. To ensure complete removal, it is good practice to co-evaporate the crude product with a solvent like toluene multiple times.

Q7: My product is a TFA salt. How do I get the free acid?

If the deprotected product is not sensitive to a basic aqueous workup, you can neutralize the TFA salt by dissolving the crude material in an organic solvent and washing with a saturated solution of sodium bicarbonate. The free carboxylic acid can then be isolated from the organic layer.

Data Presentation

Table 1: General Conditions for t-Butyl Ester Deprotection with TFA

TFA Concentration (% in DCM)Typical Reaction TimeTemperatureNotes
25%2 hoursRoom Temp.A milder condition, suitable for substrates with other acid-sensitive groups.
50%1 - 5 hoursRoom Temp.A common and effective starting point for a wide range of substrates.[2][6]
55%30 minutesRoom Temp.Shown to give higher purity peptides in solid-phase synthesis compared to 100% TFA.[1]
95% (with scavengers)1 - 4 hoursRoom Temp.Standard for peptide cleavage from resin to minimize side reactions.[2]
100% (neat)5 - 30 minutesRoom Temp.Very rapid deprotection, but may increase the risk of side products.[1]

Table 2: Common Scavenger Cocktails for TFA Deprotection

Scavenger Cocktail Composition (v/v/v)Target Residues/Side Reactions
TFA / Water / TIS (95:2.5:2.5)General purpose, effective for trapping t-butyl cations and protecting tryptophan.
TFA / Thioanisole / Water / TIS (92.5:2.5:2.5:2.5)Provides additional protection for methionine and cysteine.
TFA / Water (95:5)A simpler cocktail when t-butylation is the primary concern and sensitive residues like Met or Cys are absent.

Experimental Protocols

Protocol 1: Standard t-Butyl Ester Deprotection in Solution

  • Preparation: Dissolve the t-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Addition of TFA: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (resulting in a 1:1 or 50% TFA/DCM mixture).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.

    • The resulting crude carboxylic acid (often as a TFA salt) can be used directly or purified further by crystallization, precipitation, or chromatography.

Protocol 2: Deprotection with Scavengers for Sensitive Substrates

  • Preparation: Dissolve the t-butyl ester-protected compound (e.g., a peptide) in a minimal amount of DCM.

  • Cleavage Cocktail: In a separate container, prepare the cleavage cocktail. For example, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Reaction: Add the cleavage cocktail to the substrate solution and stir at room temperature for 2-4 hours.

  • Workup:

    • Following the reaction, remove the TFA and other volatile components by rotary evaporation.

    • Dissolve the residue in a small amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Isolate the solid product by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Substrate in DCM B Add TFA Solution A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Remove Volatiles D->E F Co-evaporate with Toluene E->F G Purify Product F->G

Caption: Standard workflow for t-butyl ester deprotection.

Troubleshooting_Tree Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Low Yield SideProducts Side Products Observed Start->SideProducts Impure Product IncreaseTFA Increase TFA % Incomplete->IncreaseTFA Cause: Low Acidity? IncreaseTime Increase Reaction Time Incomplete->IncreaseTime Cause: Insufficient Time? AddScavenger Add Scavenger (e.g., TIS) SideProducts->AddScavenger Cause: t-Butylation? MilderCond Use Milder Conditions SideProducts->MilderCond Cause: Other Groups Cleaved?

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process. Find answers to frequently asked questions and detailed troubleshooting guides below.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability, exposing hydrophobic regions that promote aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.[1][2][3]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]

  • Pre-existing Aggregates: The initial protein sample may contain aggregates that can act as seeds for further aggregation during the PEGylation process.[4]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry at a wavelength such as 350 nm or 700 nm, can indicate the formation of insoluble aggregates.[1][3][5]

  • Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon protein misfolding and aggregation can be monitored by fluorescence spectroscopy.[5]

  • Extrinsic Dye-Binding Fluorescence Assays: Dyes that bind to exposed hydrophobic regions of aggregated proteins can be used to quantify aggregation.[5]

  • Nanoparticle Tracking Analysis (NTA): This technique visualizes and analyzes the Brownian motion of protein aggregate nanoparticles to determine their size and concentration.[5]

Q3: What are stabilizing excipients and how do they prevent aggregation?

Stabilizing excipients are additives that can be included in the reaction buffer to help prevent protein aggregation. They work through various mechanisms:

  • Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These molecules are preferentially excluded from the protein surface, which favors the more compact, native protein state and increases stability.[1][6]

  • Amino Acids (e.g., Arginine, Glycine, Glutamic Acid): Arginine and glutamic acid can suppress non-specific protein-protein interactions by binding to charged and hydrophobic regions.[1][7][8][9]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can reduce surface tension and prevent protein adsorption to interfaces, which can be a trigger for aggregation.[1][6]

Troubleshooting Guide

Problem: I am observing significant precipitation or aggregation during my protein PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Optimize Reaction Conditions

The initial and most critical step is to systematically evaluate and optimize the reaction conditions. A screening matrix approach is highly recommended.

Experimental Protocol: Small-Scale Reaction Condition Screening

Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Methodology:

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer like PBS or HEPES).[4] Ensure the initial protein is highly pure and free of aggregates.

    • Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer).

  • Set up a Screening Matrix:

    • Use small-volume reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.[1]

    • Vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range from low to high (e.g., 0.5, 1, 2, 5 mg/mL).[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values. For amine-reactive PEGs, a lower pH (around 6.5-7.5) can favor N-terminal PEGylation over lysine (B10760008) PEGylation, potentially reducing aggregation.[4][10] Test a range such as pH 6.0, 7.0, 7.4, 8.0.[1]

    • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).[1]

  • Reaction Incubation: Incubate the reactions for a defined period (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis: Analyze the extent of aggregation in each reaction using one of the methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick centrifugation to check for a pellet).[1]

Data Presentation: Example Screening Matrix Results

Protein Conc.PEG:Protein RatiopHTemperature (°C)Observation
1 mg/mL5:17.44Low Aggregation
2 mg/mL5:17.44Moderate Aggregation
5 mg/mL5:17.44High Aggregation
1 mg/mL10:17.44Low Aggregation
1 mg/mL5:16.54Very Low Aggregation
1 mg/mL5:18.04Moderate Aggregation
1 mg/mL5:17.425Moderate Aggregation

Workflow for Reaction Condition Optimization

G cluster_start Start cluster_screening Screening Matrix cluster_analysis Analysis cluster_decision Decision cluster_end End start High Aggregation Observed protein_conc Vary Protein Concentration (e.g., 0.5-5 mg/mL) start->protein_conc peg_ratio Vary PEG:Protein Ratio (e.g., 1:1 to 20:1) protein_conc->peg_ratio ph Vary pH (e.g., 6.0-8.0) peg_ratio->ph temp Vary Temperature (e.g., 4°C, RT) ph->temp analyze Analyze Aggregation (SEC, DLS, SDS-PAGE, Turbidity) temp->analyze decision Aggregation Minimized? analyze->decision end_yes Proceed with Optimized Conditions decision->end_yes Yes end_no Proceed to Step 2: Incorporate Excipients decision->end_no No

Caption: Troubleshooting workflow for optimizing PEGylation reaction conditions.

Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial.[1]

Data Presentation: Common Stabilizing Excipients and Recommended Starting Concentrations

ExcipientStarting ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.[1][6]
Trehalose5-10% (w/v)Similar to sucrose, an effective protein stabilizer.[1]
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1][7]
Glycine50-100 mMCan suppress protein aggregation.[1]
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]

Experimental Protocol: Screening for an Effective Excipient

Objective: To identify a stabilizing excipient and its optimal concentration to minimize aggregation.

Methodology:

  • Use the best reaction conditions identified in Step 1 as the baseline.

  • Prepare stock solutions of the excipients listed in the table above.

  • Set up a series of small-scale reactions, adding different excipients at their recommended starting concentrations.

  • Include a control reaction with no excipient.

  • Incubate the reactions and analyze for aggregation as previously described.

  • If an excipient shows a positive effect, you can further optimize its concentration.

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time (e.g., add 25% of the total volume every 30 minutes).[1]

Logical Flow for Controlling Reaction Rate

G start High Aggregation Persists lower_temp Lower Reaction Temperature (e.g., to 4°C) start->lower_temp stepwise_add Stepwise Addition of PEG Reagent lower_temp->stepwise_add analyze Analyze Aggregation stepwise_add->analyze decision Aggregation Reduced? analyze->decision end_yes Problem Solved decision->end_yes Yes end_no Consider Alternative Strategies decision->end_no No

Caption: Logical flow for controlling the PEGylation reaction rate.

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a persistent issue, it may be necessary to consider alternative PEGylation strategies:

  • Use a Monofunctional PEG: If you are using a bifunctional PEG, switching to a monofunctional version (e.g., mPEG) will prevent intermolecular cross-linking.

  • Change the PEG Chemistry: Different PEG reagents target different functional groups on the protein. For example, if you are using an amine-reactive PEG (like PEG-NHS ester), consider switching to a thiol-reactive PEG (like PEG-maleimide) if your protein has available cysteine residues. This allows for more site-specific PEGylation, which can sometimes reduce aggregation.[10][11]

  • Change the PEG Size: The molecular weight of the PEG can influence aggregation. Both higher and lower molecular weight PEGs have been shown to be effective in stabilizing proteins, so this may need to be determined empirically.[2][3][12]

By systematically working through these troubleshooting steps, you can identify the key factors contributing to protein aggregation in your specific system and develop a robust PEGylation protocol that minimizes this issue.

References

Technical Support Center: Purification of m-PEG10-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG10-t-butyl ester conjugates. Our aim is to help you overcome common challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic method for purifying this compound conjugates?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective and widely used method for purifying PEGylated molecules like this compound conjugates.[1] The separation is based on the hydrophobicity of the molecules. The tert-butyl (tBu) group imparts significant hydrophobicity, allowing for excellent retention and separation on a non-polar stationary phase such as C18 or C8.[1]

Other valuable techniques that can be employed, often in combination, include:

  • Size Exclusion Chromatography (SEC): Useful for removing unreacted PEG and other low molecular weight impurities.[][3]

  • Ion Exchange Chromatography (IEX): Effective if the conjugated molecule has charged groups, as the PEG chain can shield surface charges, allowing for the separation of isomers.[][4][5]

  • Hydrophobic Interaction Chromatography (HIC): Can be a useful supplementary method to IEX, particularly for molecules that are difficult to purify by other means.[][5]

Q2: What are the common impurities I should expect in my crude this compound conjugate mixture?

A2: A typical reaction mixture can contain several impurities, including:

  • Unreacted this compound

  • The unconjugated molecule (e.g., peptide, small molecule)

  • Byproducts from the conjugation reaction

  • Hydrolyzed PEG (m-PEG10-carboxylic acid)

  • Positional isomers of the conjugate[]

Q3: My PEG conjugate shows a broad peak in the HPLC chromatogram. What could be the cause?

A3: While peak broadening can be associated with the polydispersity of large PEG chains, m-PEG10 is a monodisperse PEG, so this is less likely to be the primary cause.[1] More probable reasons for peak broadening with this compound conjugates include non-optimal chromatographic conditions. This can often be improved by adjusting parameters such as the column temperature.[1]

Q4: How can I detect my this compound conjugate if it has poor UV absorbance?

A4: Polyethylene (B3416737) glycol itself lacks a strong UV chromophore.[1] If your conjugate does not contain a UV-active component, detection can be challenging. In such cases, universal detectors are highly recommended:

  • Evaporative Light Scattering Detector (ELSD) [1][6]

  • Charged Aerosol Detector (CAD) [1]

  • Refractive Index Detector (RID) (less sensitive and not compatible with gradient elution)[1][7]

  • Mass Spectrometry (MS) provides both detection and mass confirmation.[1]

Q5: When should I remove the t-butyl ester protecting group, before or after purification?

A5: The decision to deprotect the t-butyl ester before or after purification depends on the overall purification strategy.

  • Purify then deprotect: The hydrophobic t-butyl group can be advantageous for purification by RP-HPLC.[1] You can purify the protected conjugate first and then proceed with the deprotection step.

  • Deprotect then purify: If the properties of the deprotected conjugate (with a free carboxylic acid) are more amenable to a specific purification method (e.g., anion exchange chromatography), you may choose to deprotect first.

Troubleshooting Guides

Issue 1: Poor Separation of Conjugate from Unreacted PEG
Possible Cause Troubleshooting Steps
Inadequate Resolution in RP-HPLC Optimize the gradient elution method. A shallower gradient can improve the separation of species with similar hydrophobicities. Consider using a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).
Co-elution in Size Exclusion Chromatography (SEC) The hydrodynamic radii of the conjugate and unreacted PEG may be too similar for effective separation by SEC alone.[6] Consider using a column with a smaller pore size or coupling SEC with another technique like RP-HPLC or IEX.[]
Similar Charge Properties If using Ion Exchange Chromatography (IEX), the charge difference between the conjugate and unreacted PEG might be minimal. Adjusting the pH of the mobile phase can alter the charge of the conjugate and improve separation.[]
Issue 2: Incomplete Deprotection of the t-Butyl Ester
Possible Cause Troubleshooting Steps
Insufficient Reaction Time or Reagent Increase the reaction time with trifluoroacetic acid (TFA) or use a higher concentration of TFA.[8] A common starting point is 50% TFA in dichloromethane (B109758) (DCM) for 2-5 hours.[8]
Steric Hindrance The molecule conjugated to the PEG may sterically hinder the access of the acid to the ester linkage.[8] Consider using a stronger acid system or a longer reaction time.
Degraded Reagent Ensure you are using high-quality, fresh TFA, as its degradation can reduce efficacy.[8]
Formation of Side Products The t-butyl cation formed during deprotection can cause side reactions, especially with sensitive residues like tryptophan or methionine.[8] Add scavengers such as triisopropylsilane (B1312306) (TIS) and water to the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[8]

Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound Conjugate

This is a general starting protocol that may require optimization.

1. Column and Mobile Phases:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).[1]
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

2. Gradient Elution:

  • Flow Rate: 1 mL/min for an analytical column.
  • Gradient: Start with a linear gradient of 5-95% Mobile Phase B over 30-60 minutes. Hold at 95% B for 5-10 minutes to wash the column, then re-equilibrate at 5% B.

3. Sample Preparation:

  • Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A).
  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Detection:

  • UV detection at an appropriate wavelength for your conjugate (e.g., 214 nm for peptides, 280 nm for proteins with Trp/Tyr).
  • If UV detection is not suitable, use an ELSD, CAD, or MS detector.[1][6]

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the desired product peak.
  • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

Protocol 2: t-Butyl Ester Deprotection with Scavengers

This protocol is recommended when the conjugated molecule contains acid-sensitive residues.[8]

1. Prepare Cleavage Cocktail:

  • In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[8]

2. Cleavage Reaction:

  • Dissolve the purified this compound conjugate in the cleavage cocktail (approximately 10 mL per gram of conjugate).[8]

3. Reaction and Work-up:

  • Stir the mixture at room temperature for 2-4 hours.[8]
  • Monitor the reaction progress by analytical HPLC or mass spectrometry.
  • After completion, remove the TFA under reduced pressure (e.g., rotary evaporation).

4. Product Isolation:

  • Precipitate the deprotected product by adding the concentrated reaction mixture to cold diethyl ether.[8]
  • Collect the precipitate by centrifugation or filtration.
  • Wash the precipitate with cold diethyl ether to remove scavengers and their byproducts.
  • Dry the final product under vacuum.

5. Purity Assessment:

  • Analyze the final product by HPLC and mass spectrometry to confirm complete deprotection and purity.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Conjugate Purification

Technique Principle of Separation Primary Application Advantages Limitations
RP-HPLC HydrophobicityHigh-resolution purification and analysisExcellent for separating based on the hydrophobic t-butyl group; high efficiency.[9]May require optimization of gradient and mobile phase; can denature sensitive biomolecules.
SEC Hydrodynamic Radius (Size)Removal of unreacted PEG, desaltingMild conditions, preserves native structure; effective for large size differences.[][3]Low resolution for molecules of similar size; not suitable for separating isomers.[6]
IEX Net ChargeSeparation of positional isomers, purification of charged conjugatesHigh capacity; can separate molecules with subtle charge differences.[][10]Requires the conjugate to be charged; separation is dependent on buffer pH and ionic strength.
HIC Hydrophobicity (milder than RP-HPLC)Orthogonal purification to IEXSeparates based on surface hydrophobicity under non-denaturing conditions.[][5]Lower capacity and resolution compared to RP-HPLC.[]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_deprotection Deprotection cluster_analysis Analysis crude_product Crude Conjugate Mixture rp_hplc RP-HPLC crude_product->rp_hplc sec SEC crude_product->sec iex IEX crude_product->iex deprotection t-Butyl Deprotection (TFA) rp_hplc->deprotection sec->rp_hplc iex->rp_hplc analysis Purity & Identity Check (HPLC, MS) deprotection->analysis final_product Final Purified Conjugate analysis->final_product

Caption: A general experimental workflow for the purification and deprotection of this compound conjugates.

troubleshooting_logic start Purification Issue? poor_sep Poor Separation start->poor_sep Yes broad_peak Broad Peak start->broad_peak Yes incomplete_deprotection Incomplete Deprotection start->incomplete_deprotection Yes sep_type What kind of poor separation? poor_sep->sep_type optimize_hplc Optimize HPLC Conditions (e.g., Temperature, Flow Rate) broad_peak->optimize_hplc deprotection_cause Check Deprotection Conditions incomplete_deprotection->deprotection_cause unreacted_peg From Unreacted PEG sep_type->unreacted_peg Unreacted PEG isomers From Isomers sep_type->isomers Isomers optimize_gradient Optimize RP-HPLC Gradient unreacted_peg->optimize_gradient use_sec Use SEC for Size Difference unreacted_peg->use_sec use_iex Use IEX for Charge Difference isomers->use_iex time_reagent Increase Time/TFA Conc. deprotection_cause->time_reagent Incomplete Reaction add_scavengers Add Scavengers (TIS) deprotection_cause->add_scavengers Side Products fresh_tfa Use Fresh TFA deprotection_cause->fresh_tfa Reagent Quality

Caption: A troubleshooting decision tree for common purification issues with this compound conjugates.

References

Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) using polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEG linkers in controlling the DAR?

A1: PEG linkers are crucial in ADC development for several reasons directly and indirectly related to controlling and enabling a desired DAR.[1][2][][4][5] Primarily, they increase the hydrophilicity of the ADC.[1][2][][5] Many potent cytotoxic payloads are hydrophobic, and attaching them to an antibody can lead to aggregation, especially at higher DAR values.[5][6] By incorporating PEG linkers, the overall hydrophilicity of the ADC is enhanced, which can mitigate aggregation and allow for a higher, more controlled number of drug molecules to be conjugated to the antibody.[1][5][6] Additionally, the defined length of monodisperse PEG linkers provides precise spacing between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.[1]

Q2: How does the length of the PEG linker affect the DAR and overall ADC properties?

A2: The length of the PEG chain is a critical parameter that significantly influences the physicochemical and pharmacological properties of an ADC, including the achievable DAR.[4][5]

  • Higher DAR: Longer or branched PEG linkers can help achieve higher DARs by providing a hydrophilic shield around the hydrophobic drug molecules, which prevents aggregation.[6] This allows for the attachment of more drug molecules without compromising the ADC's stability.[6]

  • Pharmacokinetics (PK): Longer PEG chains generally lead to a longer plasma half-life and slower clearance rates.[5][7] This is because the increased hydrodynamic radius of the ADC reduces renal clearance.[5] There appears to be a threshold effect, where beyond a certain PEG length (e.g., PEG8), further increases may not significantly impact clearance.[7]

  • Efficacy and Toxicity: Improved PK profiles associated with longer PEG linkers can lead to greater accumulation of the ADC in tumor tissue and enhanced in vivo efficacy.[5] However, a potential trade-off can exist with in vitro potency, which may decrease with longer linkers.[4] The optimal PEG length is context-dependent and needs to be empirically determined for each specific antibody-payload combination.[5]

Q3: What are the common methods for determining the DAR of an ADC?

A3: Several analytical techniques are commonly used to determine the average DAR and the distribution of drug-loaded species.[8][9][10]

  • UV/Vis Spectroscopy: This is a straightforward method that relies on the different maximum absorbance wavelengths of the antibody and the drug.[8][11][] By measuring the absorbance at these two wavelengths, the concentrations of the antibody and the drug can be determined, and the average DAR calculated.[9][] This method requires that the drug has a chromophore and that the absorbance spectra of the drug and antibody do not overlap significantly.[8][9]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for analyzing cysteine-conjugated ADCs.[10] It separates ADC species based on their hydrophobicity.[8] Species with a higher number of conjugated drugs are more hydrophobic and elute later. The weighted average DAR is calculated from the peak areas of the different species.[8][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the DAR and the distribution of different drug-loaded species by measuring the mass of the intact or fragmented ADC.[8][11][] It can distinguish between antibodies conjugated with different numbers of drug molecules.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another chromatographic technique that separates ADC species based on hydrophobicity.[8][9] It is often used to analyze the light and heavy chains of reduced ADCs, providing information on the drug distribution between the chains.[8][]

Troubleshooting Guides

Issue 1: Inconsistent or Uncontrolled DAR

Symptoms:

  • High batch-to-batch variability in the average DAR.

  • Broad distribution of DAR species observed in HIC or MS analysis.

  • Lower than expected DAR.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Molar Ratio of Linker-Payload to Antibody Carefully control the stoichiometry of the conjugation reaction. A modest excess of the linker-payload is often required, but a large excess can lead to uncontrolled conjugation and aggregation. Perform small-scale experiments to determine the optimal molar ratio.[13]
Inconsistent Reaction Conditions Tightly control reaction parameters such as pH, temperature, and reaction time, as these can significantly impact conjugation efficiency.[13][14] For thiol-maleimide conjugation, a slightly acidic pH (6.5-7.5) can minimize hydrolysis of the maleimide (B117702) group.[14][15]
Heterogeneity of Antibody Conjugation Sites For lysine (B10760008) conjugation, multiple surface-exposed lysines can react, leading to a heterogeneous product.[2] Consider site-specific conjugation strategies such as engineering cysteine residues, using enzymatic conjugation, or employing "click chemistry" to achieve a more homogeneous DAR.[13]
Poor Solubility of Linker-Payload Hydrophobic linker-payloads may not be fully soluble in the aqueous reaction buffer, leading to lower and inconsistent conjugation. Dissolve the linker-payload in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the antibody solution. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the antibody.[14]
Steric Hindrance The PEG linker, while beneficial, can cause steric hindrance, preventing conjugation at certain sites, especially with shorter PEG chains.[16][17] Experiment with different PEG linker lengths to find the optimal balance between hydrophilicity and steric accessibility.[16]
Issue 2: ADC Aggregation During or After Conjugation

Symptoms:

  • Visible precipitation or cloudiness in the reaction mixture.

  • Presence of high molecular weight species in Size Exclusion Chromatography (SEC) analysis.

  • Low recovery of soluble ADC after purification.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High Hydrophobicity of the Payload The primary cause of aggregation is often the hydrophobicity of the cytotoxic drug.[1] The use of PEG linkers is the main strategy to counteract this.[1][17]
Inadequate PEG Linker Length If aggregation is still observed with a PEG linker, the chain length may be insufficient to provide the necessary hydrophilic shielding. Evaluate longer or branched PEG linkers to further increase the hydrophilicity of the ADC.[6]
High DAR Attempts to achieve a very high DAR can lead to aggregation, even with PEG linkers.[18] If aggregation is an issue, consider targeting a lower DAR or using a more hydrophilic linker-payload.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can influence protein stability and aggregation. Screen different buffer conditions to find one that minimizes aggregation for your specific ADC.
High Concentration of ADC High concentrations of the ADC during the reaction or in the final formulation can promote aggregation. Perform the conjugation at a lower antibody concentration if aggregation is a persistent issue.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Qualitative Summary)

PEG Linker LengthPlasma ClearancePlasma Half-LifeIn Vivo EfficacyIn Vitro PotencyReference
Short (e.g., PEG2, PEG4)HighShortMay be reducedMay be higher[4][7]
Medium (e.g., PEG8, PEG12)LowLongGenerally improvedMay be slightly reduced[4][5][7]
Long (e.g., PEG18, PEG24)LowLongGenerally improvedMay be reduced[4][5][7]

Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and conjugation chemistry. The trends presented are generalized from multiple studies.

Experimental Protocols

Protocol 1: General Procedure for Lysine Conjugation with an NHS-Ester PEG Linker

This protocol outlines a two-step process for conjugating a drug to an antibody via surface-exposed lysine residues using a PEG linker with an NHS-ester reactive group.[2]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-PEG-NHS ester conjugate

  • Reaction Buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.[2]

  • Preparation of Drug-Linker Solution:

    • Dissolve the Drug-PEG-NHS ester conjugate in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved Drug-PEG-NHS ester to the antibody solution while gently mixing. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[2]

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add a molar excess of the quenching solution (e.g., final concentration of 50 mM Tris) to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker, quenching agent, and aggregates using a suitable chromatography method such as Size Exclusion Chromatography (SEC).

  • Characterization:

    • Determine the final protein concentration and the average DAR using UV/Vis spectroscopy, HIC, or LC-MS.

    • Assess the level of aggregation using SEC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis mAb Antibody in Reaction Buffer conjugation Conjugation Reaction (1-2h, RT) mAb->conjugation linker_payload Drug-PEG-Linker in DMSO/DMF linker_payload->conjugation quench Quench Reaction (e.g., Tris) conjugation->quench purification Purification (e.g., SEC) quench->purification characterization Characterization (DAR, Aggregation) purification->characterization final_adc Purified ADC characterization->final_adc

Caption: Workflow for ADC synthesis using a PEG linker.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent DAR or Aggregation cause1 Reaction Conditions (Stoichiometry, pH, Temp) start->cause1 cause2 Linker Properties (PEG Length, Solubility) start->cause2 cause3 Antibody/Payload (Hydrophobicity, Sites) start->cause3 sol1 Optimize Reaction Parameters cause1->sol1 sol2 Screen Different PEG Linkers cause2->sol2 sol3 Consider Site-Specific Conjugation cause3->sol3 end Optimized ADC sol1->end Achieve Consistent DAR sol2->end Reduce Aggregation sol3->end Improve Homogeneity

Caption: Troubleshooting logic for common ADC conjugation issues.

References

Technical Support Center: Optimizing m-PEG10-Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the effect of pH on the efficiency of m-PEG10-ester conjugations, particularly when using N-hydroxysuccinimide (NHS) esters to target primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a PEG-NHS ester to a primary amine-containing molecule?

A1: The optimal pH for the reaction is a compromise between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 9.0 is generally effective, with a more specific recommendation of pH 8.3-8.5 for most applications involving proteins and peptides.[1][2][3][4] This range ensures a sufficient concentration of deprotonated, reactive primary amines while keeping the rate of NHS ester degradation manageable.[5]

Q2: How does pH influence the target primary amine during the conjugation reaction?

A2: The reactive species in the conjugation is the deprotonated primary amine (-NH2), which acts as a nucleophile.[5] Primary amines, such as the side chain of lysine, are typically protonated (-NH3+) at physiological or acidic pH and are therefore non-nucleophilic.[5] As the pH increases above the pKa of the amine (around 10.5 for lysine, but can vary), the concentration of the reactive, deprotonated form increases, which accelerates the desired conjugation reaction.[5]

Q3: How does pH affect the stability of the m-PEG10-NHS ester?

A3: The NHS ester is susceptible to hydrolysis, a competing reaction where water cleaves the ester, rendering it inactive for conjugation.[5] The rate of this hydrolysis reaction increases significantly with higher pH.[5] For example, the half-life of an NHS ester can be several hours at pH 7.0 but may decrease to just minutes at pH 8.6.[3] Therefore, it is crucial to use freshly prepared NHS ester solutions for the reaction.[6]

Q4: Which buffers are recommended for the conjugation reaction?

A4: It is critical to use buffers that do not contain primary amines.[7] Recommended buffers include:

  • 0.1 M Sodium Phosphate buffer[5][1]

  • 0.1 M Sodium Bicarbonate buffer[1]

  • Carbonate/Bicarbonate buffers[3][7]

  • Borate buffers[3]

  • HEPES buffer[3]

The ideal buffer will maintain the desired pH throughout the reaction.

Q5: Which buffers must be avoided for this reaction?

A5: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided in the reaction mixture.[5][1][8] These buffer components will compete with the target molecule for reaction with the PEG-NHS ester, leading to significantly lower conjugation efficiency and the formation of undesired PEGylated buffer components.[5][7] Tris or glycine can, however, be added at the end of the procedure to quench any remaining active NHS ester.[3][7]

Q6: What are the consequences of performing the conjugation at a suboptimal pH?

A6:

  • At low pH (e.g., < 7.0): The concentration of protonated, non-reactive amines is high, leading to a very slow reaction rate and low or no conjugation yield.[5][1]

  • At high pH (e.g., > 9.0): The rapid hydrolysis of the NHS ester will outcompete the conjugation reaction, drastically reducing the amount of active PEG available to react with the target molecule, which also results in low yields.[5][1] Additionally, high pH can potentially lead to modifications of other amino acid residues, such as tyrosine, or cause protein instability and aggregation.[2][6]

Quantitative Data Summary

The efficiency of a PEG-NHS ester conjugation is determined by the balance between two key pH-dependent rates: amine acylation (the desired reaction) and NHS ester hydrolysis (the competing reaction).

Table 1: pH-Dependence of NHS Ester Stability and Amine Reactivity

pHNHS Ester Half-Life (at 0-4°C)Primary Amine ReactivityOverall Conjugation Efficiency
6.0Very High (many hours)Very LowVery Poor: Reaction is extremely slow due to protonated amines.[5][2]
7.0High (~4-5 hours)[3]ModerateModerate: Stable ester but amine reactivity is not maximal.[3]
8.3-8.5 Moderate (~30-60 minutes) High Optimal: Best compromise between amine reactivity and ester stability.[5][1]
> 8.6Low (~10 minutes)[3]Very HighPoor: Rapid hydrolysis of the NHS ester outcompetes the reaction.[5][1]

Troubleshooting Guide

Table 2: Common Issues and Solutions in PEG-NHS Ester Conjugation

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conjugation Yield 1. Incorrect pH: Reaction pH is too low (<7.2) or too high (>9.0).[6] 2. Hydrolysis of PEG-NHS ester: Stock solution was not fresh; reaction time was too long for the pH.[6] 3. Wrong Buffer: Use of an amine-containing buffer like Tris or glycine.[5][7]1. Verify the pH of your reaction buffer. Adjust to the optimal range of 8.3-8.5.[1] 2. Always prepare PEG-NHS ester solutions in anhydrous DMSO or DMF immediately before use and add to the reaction.[6] 3. Switch to a non-amine buffer like PBS or Borate.[5]
Protein Aggregation / Precipitation 1. Protein Instability: The chosen pH or temperature is destabilizing the protein.[6] 2. High Degree of PEGylation: Excessive modification of surface lysines alters protein solubility.1. Screen different buffer conditions or perform the reaction at a lower temperature (e.g., 4°C).[6] 2. Reduce the molar ratio of PEG-NHS ester to protein to achieve a lower degree of labeling.[6]
Loss of Biological Activity 1. PEGylation at Active Site: The PEG chain is attached at or near the protein's active site, causing steric hindrance.[6] 2. Protein Denaturation: Reaction conditions (e.g., high pH) have denatured the protein.[6]1. Lower the reaction pH towards 7.2-7.5. This can increase selectivity for the N-terminal amine, which may be distal to the active site.[9] 2. Protect the active site by adding a substrate or competitive inhibitor during the reaction.[6]
High Polydispersity (Mixture of species) 1. High Molar Ratio: The ratio of PEG-NHS ester to protein is too high.[6] 2. Multiple Reactive Sites: The protein has many accessible lysines with similar reactivity.[6]1. Systematically decrease the molar ratio of activated PEG to protein.[6] 2. Adjust the reaction pH to modulate selectivity; a slightly lower pH may favor the most reactive sites.[6]

Experimental Protocols

General Protocol for Protein Conjugation with m-PEG10-NHS Ester

This protocol provides a starting point for the conjugation of a PEG-NHS ester to a protein. Conditions should be optimized for each specific application.[5]

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 8.3)

  • m-PEG10-NHS Ester (or other PEG-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[5]

  • Purification equipment (e.g., desalting column, dialysis cassettes)[1]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange the protein into the desired reaction buffer (e.g., 0.1 M Sodium Phosphate, pH 8.3) at a concentration of 1-10 mg/mL.[5]

    • Ensure the buffer is completely free of primary amines.[5]

  • Prepare the PEG-NHS Ester Solution:

    • Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.

    • Immediately before starting the reaction, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL or 100 mM).[1]

  • Perform the Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring or vortexing.[5] The optimal ratio must be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1] The shorter time is generally preferred for reactions at pH > 8.0 to minimize hydrolysis.

  • Quench the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to 1 mL of reaction mixture).

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted PEG-NHS ester is deactivated.[7]

  • Purify the Conjugate:

    • Remove unreacted PEG and the quenched byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]

  • Characterize the Conjugate:

    • Analyze the reaction products using SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight.[6]

    • Use techniques like Mass Spectrometry (MS) for precise determination of the number of attached PEG molecules.[6]

Visualizations

G cluster_0 pH-Dependent Reaction Pathways PEG_NHS PEG-NHS Ester (Active Reagent) Conjugate PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_PEG Hydrolyzed PEG (Inactive) PEG_NHS->Hydrolyzed_PEG Hydrolysis (Competing Reaction) Protein_NH2 Deprotonated Amine (R-NH2) Nucleophilic Protein_NH3 Protonated Amine (R-NH3+) Non-Reactive Protein_NH2->Protein_NH3 + H+ Protein_NH3->Protein_NH2 + OH- pH_low Low pH (<7) pH_low->Protein_NH3 pH_high High pH (>8.5) pH_high->Hydrolyzed_PEG pH_optimal Optimal pH (8.3-8.5) pH_optimal->Protein_NH2

Caption: pH effect on PEG-NHS ester conjugation pathways.

G cluster_workflow Experimental Workflow prep_protein 1. Prepare Protein (Amine-free buffer, pH 8.3) react 3. Mix & Incubate (1-2h RT or 4°C overnight) prep_protein->react prep_peg 2. Prepare PEG-NHS (Fresh, in anhydrous DMSO) prep_peg->react quench 4. Quench Reaction (Add Tris or Glycine) react->quench purify 5. Purify Conjugate (Dialysis or SEC) quench->purify analyze 6. Analyze Product (SDS-PAGE, MS) purify->analyze

Caption: Workflow for PEG-NHS ester protein conjugation.

G start Low / No Conjugation Yield check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free (e.g., not Tris)? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3 using a calibrated meter. check_ph->adjust_ph No check_peg Was PEG-NHS solution prepared freshly? check_buffer->check_peg Yes change_buffer Buffer-exchange into PBS, Borate, or Bicarbonate. check_buffer->change_buffer No rerun_peg Repeat with freshly dissolved PEG-NHS. check_peg->rerun_peg No other_issues Consider other issues: - Molar ratio too low - Inactive protein check_peg->other_issues Yes

References

Validation & Comparative

A Head-to-Head Comparison of m-PEG10-t-butyl Ester and m-PEG12-t-butyl Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of a bioconjugate's success, profoundly influencing its stability, solubility, pharmacokinetics, and overall efficacy. Within the diverse landscape of bioconjugation reagents, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their ability to impart advantageous physicochemical properties. This guide provides an in-depth, objective comparison of two closely related short-chain PEG linkers: m-PEG10-t-butyl ester and m-PEG12-t-butyl ester. By examining their properties and performance based on available experimental data and established principles of PEGylation, this document aims to equip researchers with the knowledge to make an informed decision for their specific bioconjugation needs.

Physicochemical Properties

The primary distinction between this compound and m-PEG12-t-butyl ester lies in the length of the hydrophilic PEG spacer, with the former containing ten ethylene (B1197577) glycol units and the latter twelve. This seemingly minor difference can have a tangible impact on the resulting bioconjugate.

PropertyThis compoundm-PEG12-t-butyl esterReference(s)
Molecular Formula C26H52O12C30H60O14[1][2]
Molecular Weight 556.7 g/mol 644.8 g/mol [1][2]
Purity ≥98%≥98%[1][2]
Solubility DMSO, DCM, DMFDMSO, DCM, DMF[1][2]

Performance Comparison in Bioconjugation

While direct head-to-head experimental data for this compound versus m-PEG12-t-butyl ester in a single study is limited, we can infer their relative performance based on established trends related to PEG chain length in bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3][4][5]

Performance ParameterExpected Outcome with this compoundExpected Outcome with m-PEG12-t-butyl esterRationale & Supporting Data
Hydrophilicity & Solubility HighHigherThe addition of two ethylene glycol units in the PEG12 linker increases its hydrophilicity, which can further enhance the aqueous solubility of hydrophobic drug payloads. This is a critical factor in preventing aggregation, a common challenge in ADC development.[4][5]
In Vivo Half-Life & Clearance FavorablePotentially more favorableLonger PEG chains generally lead to an increased hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend circulation half-life. However, for shorter PEG linkers, this effect might be less pronounced compared to the difference between non-PEGylated and PEGylated molecules. Data on ADCs with varying short PEG linkers suggest that even small increases in PEG length can lead to reduced clearance rates.[3][4]
Binding Affinity & In Vitro Potency Potentially higherPotentially slightly lowerFor some receptor-ligand interactions, a shorter, more constrained linker can be beneficial for binding affinity. A study on Gastrin-Releasing Peptide Receptor (GRPR) binding showed that shorter mini-PEG linkers resulted in lower IC50 values (higher binding affinity).[3] Therefore, the slightly shorter PEG10 linker may offer a marginal advantage in certain contexts.
Steric Hindrance LessSlightly moreWhile both are relatively short linkers, the PEG12 chain will occupy a slightly larger volume. This could be a factor in overcoming steric hindrance when conjugating bulky molecules or targeting sterically hindered sites. Conversely, it could also potentially interfere with binding if the linker length is not optimal.

Experimental Protocols

The use of this compound and m-PEG12-t-butyl ester in bioconjugation typically involves a two-step process: 1) deprotection of the t-butyl ester to reveal a terminal carboxylic acid, and 2) conjugation of the carboxylic acid to a primary amine on the target biomolecule.

Protocol 1: Deprotection of t-Butyl Ester

This protocol is for the acid-catalyzed cleavage of the t-butyl protecting group.

Materials:

  • m-PEG-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional, for sensitive residues) Water, Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Nitrogen or argon gas

  • Rotary evaporator

Procedure:

  • Standard Cleavage:

    • Dissolve the m-PEG-t-butyl ester conjugate in DCM.

    • Add an equal volume of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

    • Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Cleavage with Scavengers (for sensitive biomolecules):

    • If the bioconjugate contains acid-sensitive residues like tryptophan or methionine, it is recommended to use a scavenger cocktail to prevent side reactions from the tert-butyl cation.[6]

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[6]

    • Add the cleavage cocktail to the dried m-PEG-t-butyl ester conjugate.

    • Stir the mixture at room temperature for 2-4 hours.[6]

  • Work-up and Purification:

    • Following the reaction, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • To precipitate the deprotected product, add the concentrated residue to a flask of cold diethyl ether and stir.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with cold diethyl ether to remove residual scavengers and byproducts.

    • Dry the final product under vacuum.

Protocol 2: EDC/NHS-Mediated Amide Bond Formation

This protocol describes the conjugation of the deprotected m-PEG-acid linker to a primary amine-containing biomolecule (e.g., lysine (B10760008) residues on an antibody).

Materials:

  • Deprotected m-PEG-acid linker

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Biomolecule:

    • Buffer exchange the biomolecule into the Reaction Buffer to a final concentration of 5-10 mg/mL.[7]

  • Activation of m-PEG-acid:

    • Dissolve the m-PEG-acid linker in anhydrous DMSO or DMF.

    • In a separate tube, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in cold, dry DMSO. A 1.1 to 1.5 molar excess of EDC and NHS over the m-PEG-acid is typically used.

    • Add the EDC and NHS solutions to the m-PEG-acid solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[7]

  • Conjugation Reaction:

    • Add the activated m-PEG-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the linker to the biomolecule is a common starting point, but this should be optimized for the desired degree of labeling.[7][8]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain the integrity of the biomolecule.[7]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Purification of the Bioconjugate:

    • Remove unconjugated linker and reaction byproducts by buffer exchange using desalting columns or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[7]

  • Characterization:

    • Determine the final protein concentration (e.g., via UV-Vis spectrophotometry at 280 nm).

    • Determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or HIC-HPLC for ADCs).[9]

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation peg_tbu m-PEG-t-butyl ester deprotected_peg m-PEG-acid peg_tbu->deprotected_peg TFA/DCM deprotected_peg2 m-PEG-acid activated_peg m-PEG-NHS ester deprotected_peg2->activated_peg EDC/NHS activated_peg2 m-PEG-NHS ester adc Antibody-Drug Conjugate (ADC) activated_peg2->adc antibody Antibody (mAb) antibody->adc

Caption: Experimental workflow for ADC synthesis.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC receptor Tumor Cell Receptor adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking drug Released Drug lysosome->drug 4. Drug Release dna DNA drug->dna 5. Target Engagement apoptosis Apoptosis dna->apoptosis 6. Cell Death

Caption: General mechanism of action for an ADC.

Conclusion

The choice between this compound and m-PEG12-t-butyl ester is a nuanced one that depends on the specific goals of the bioconjugation project. The m-PEG12-t-butyl ester offers a slight advantage in terms of hydrophilicity and is expected to provide a modest improvement in in vivo half-life. Conversely, the this compound may be preferable in applications where minimizing linker length is critical for optimal binding affinity. Ultimately, the optimal PEG linker length should be determined empirically for each specific bioconjugate. This guide provides the foundational knowledge and experimental protocols to aid researchers in making a strategic choice and successfully implementing these versatile linkers in their work.

References

The Balancing Act: How PEG Linker Length Dictates ADC Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) hinges on a delicate interplay of its three core components: the antibody, the cytotoxic payload, and the linker that connects them. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in optimizing the therapeutic index of ADCs. The length of the PEG chain is a critical design parameter that profoundly influences the stability, pharmacokinetics (PK), and ultimately, the anti-tumor efficacy of these targeted therapies. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to illuminate the trade-offs and inform the selection of optimal linker strategies.

The incorporation of PEG linkers primarily addresses the challenges posed by hydrophobic payloads, which can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of PEG can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the ADC.[1] However, the choice of PEG linker length is not a one-size-fits-all solution; it represents a crucial balance between enhancing systemic stability and maintaining potent cytotoxicity.

Comparative Analysis of PEG Linker Lengths: A Data-Driven Overview

The following tables summarize quantitative data from various studies, offering a comparative look at key performance metrics of ADCs with different PEG linker lengths. It is important to note that direct cross-study comparisons should be made with caution, as the antibody, payload, and experimental models can influence the results.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
Linker TypeADC ModelAnimal ModelKey Pharmacokinetic FindingReference
No PEGAnti-CD30 ADCRatHigher clearance compared to PEGylated counterparts.[2]
PEG2Anti-CD30 ADCRatReduced clearance compared to non-PEGylated ADC.[2]
PEG4Anti-CD30 ADCRatFurther reduction in clearance.[2]
PEG8Anti-CD30 ADCRatClearance rate approaches that of the parent antibody; minimal further improvement with longer PEGs.[2]
PEG12Anti-CD30 ADCRatSimilar clearance rate to PEG8.[2]
PEG24Anti-CD30 ADCRatSimilar clearance rate to PEG8 and PEG12.[2]
No PEGAffibody-MMAE ConjugateMouseHalf-life of 19.6 minutes.[3]
4 kDa PEGAffibody-MMAE ConjugateMouse2.5-fold increase in half-life compared to no PEG.[3]
10 kDa PEGAffibody-MMAE ConjugateMouse11.2-fold increase in half-life compared to no PEG.[3]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
Linker TypeADC ModelCell LineIC50 ValueReference
No PEGAffibody-MMAE ConjugateHER2-positive NCI-N87Baseline[3][4]
4 kDa PEGAffibody-MMAE ConjugateHER2-positive NCI-N874.5-fold higher (less potent) than no PEG.[3][4]
10 kDa PEGAffibody-MMAE ConjugateHER2-positive NCI-N8722-fold higher (less potent) than no PEG.[3][4]
PEG2, PEG4, PEG8Anti-CD30 & Anti-CD19 ADCsCD30+ Lymphoma CellsNo significant difference in potency was observed.[2]
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
Linker TypeADC ModelTumor ModelKey Efficacy FindingReference
No PEGAffibody-MMAE ConjugateNCI-N87 XenograftLess effective tumor growth inhibition compared to PEGylated counterparts.[3]
4 kDa PEGAffibody-MMAE ConjugateNCI-N87 XenograftImproved tumor growth inhibition.[3]
10 kDa PEGAffibody-MMAE ConjugateNCI-N87 XenograftMost effective tumor growth inhibition at the same dosage.[3]
Shorter PEGs (e.g., PEG4)General ADCXenograft ModelsMay have reduced efficacy due to faster clearance.[5]
Longer PEGs (e.g., PEG8, PEG12)General ADCXenograft ModelsOften show enhanced efficacy due to improved PK and tumor accumulation.[5][5]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments in the evaluation of ADCs with different PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: A PEGylated linker-payload is synthesized separately. The discrete PEG linker of a defined length (e.g., PEG4, PEG8, PEG12) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated components. The final product is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADCs with different PEG linker lengths for a specified period (e.g., 72-96 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 value (the concentration of ADC that inhibits 50% of cell growth) is determined.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated.

In Vivo Efficacy Study (Xenograft Model)
  • Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered with ADCs of different PEG linker lengths, a vehicle control, or a non-targeting ADC.

  • Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Antibody PEG PEGn Antibody->PEG Conjugation Site Cleavable Cleavable Unit PEG->Cleavable Payload Cytotoxic Drug Cleavable->Payload

General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow cluster_Synthesis ADC Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation ADC_PEG4 ADC with PEG4 Cytotoxicity Cytotoxicity Assay (IC50) ADC_PEG4->Cytotoxicity Stability Plasma Stability Assay ADC_PEG4->Stability ADC_PEG8 ADC with PEG8 ADC_PEG8->Cytotoxicity ADC_PEG8->Stability ADC_PEG12 ADC with PEG12 ADC_PEG12->Cytotoxicity ADC_PEG12->Stability PK Pharmacokinetics (Clearance, Half-life) Cytotoxicity->PK Stability->PK Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK->Efficacy

References

A Head-to-Head Comparison: m-PEG10-t-butyl ester versus SMCC Linker for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking reagent is a critical decision that can significantly impact the outcome of their experiments. This guide provides an objective comparison between two distinct crosslinking strategies: the hydrophilic m-PEG10-t-butyl ester and the conventional hydrophobic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.

This comparison will delve into the fundamental properties of each linker, their respective reaction mechanisms, and provide a data-driven summary of their performance characteristics. Detailed experimental protocols for both crosslinking approaches are also presented to aid in practical application.

Executive Summary: Key Differences

The primary distinction between these two linkers lies in their chemical nature and, consequently, their impact on the resulting protein conjugate. SMCC is a well-established, rigid, and hydrophobic heterobifunctional crosslinker. In contrast, this compound represents a more flexible, hydrophilic approach that often requires in-situ activation. This hydrophilicity, imparted by the polyethylene (B3416737) glycol (PEG) chain, can offer significant advantages in terms of conjugate solubility and reduced aggregation.[1]

Performance Comparison at a Glance

FeatureThis compound StrategySMCC Linker
Chemical Nature Hydrophilic, flexible long-chainHydrophobic, rigid
Reactive Groups Amine and a protected Carboxylic AcidNHS ester and Maleimide (B117702)
Reaction Targets Carboxyl and Amine groupsAmine and Sulfhydryl groups
Crosslinking Workflow Multi-step: Deprotection & ActivationTwo-step conjugation
Solubility of Conjugate Generally increasedCan lead to aggregation[1]
Spacer Arm Length ~45.7 Å (for PEG10)8.3 Å[2]
Resulting Linkage Stable Amide bondStable Thioether and Amide bonds
Potential Immunogenicity Generally low due to PEGCan be immunogenic[1]

In-Depth Analysis

Chemical Structure and Reactivity

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker, meaning it possesses two different reactive groups.[3] The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (like the side chain of lysine (B10760008) residues) to form a stable amide bond.[4] The maleimide group specifically reacts with sulfhydryl groups (from cysteine residues) to form a stable thioether bond.[3] The cyclohexane (B81311) bridge in its structure provides stability to the maleimide group, reducing its susceptibility to hydrolysis.[3]

This compound is not a direct crosslinker in the same vein as SMCC. It is a linear molecule with a primary amine at one end and a t-butyl protected carboxylic acid at the other, connected by a 10-unit polyethylene glycol (PEG) chain. To be utilized as a crosslinker, it requires a multi-step process. The t-butyl ester must first be deprotected under acidic conditions to reveal the carboxylic acid.[5] This carboxylic acid can then be activated, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS, to make it reactive towards primary amines on a protein.[6] The amino group on the other end of the PEG linker can then react with an activated carboxyl group on a second protein.

Impact on Protein Properties

The most significant performance difference stems from the hydrophilicity of the PEG chain in this compound versus the hydrophobicity of the SMCC linker.[1] For complex biomolecules like antibodies and enzymes, maintaining solubility and preventing aggregation is paramount. The hydrophobic nature of SMCC, especially when conjugating hydrophobic payloads, can lead to the aggregation of the resulting conjugate, which may reduce its efficacy and increase clearance from circulation.[1]

The hydrophilic PEG linker, on the other hand, can enhance the water solubility of the modified protein and reduce the propensity for aggregation.[7] This property is particularly advantageous when a higher degree of modification is desired. Furthermore, PEGylation is known to often reduce the immunogenicity of the conjugated protein and can extend its in-vivo half-life.[8]

Experimental Workflows and Signaling Pathways

To visually represent the distinct processes of using these two linkers, the following diagrams have been generated using the DOT language.

Workflow for SMCC Crosslinking Protein1 Protein 1 (with primary amines, e.g., Lysine) Activated_Protein1 Maleimide-activated Protein 1 Protein1->Activated_Protein1 1. React with NHS ester (pH 7.0-7.5) SMCC SMCC Linker (NHS ester + Maleimide) SMCC->Activated_Protein1 Excess_SMCC Excess SMCC (removed) Activated_Protein1->Excess_SMCC 2. Purification Step Conjugate Protein 1 - SMCC - Protein 2 (Stable Conjugate) Activated_Protein1->Conjugate 3. React with Sulfhydryl (pH 6.5-7.5) Protein2 Protein 2 (with sulfhydryls, e.g., Cysteine) Protein2->Conjugate

Caption: A diagram illustrating the two-step protein crosslinking workflow using the SMCC linker.

Workflow for this compound Crosslinking Strategy cluster_activation Linker Preparation cluster_conjugation Protein Conjugation mPEG_tBu This compound mPEG_COOH m-PEG10-COOH (Deprotected Linker) mPEG_tBu->mPEG_COOH 1. Deprotection mPEG_NHS Activated m-PEG10-NHS ester mPEG_COOH->mPEG_NHS 2. Activation Conjugate1 Protein 1 - PEG - COOH mPEG_NHS->Conjugate1 TFA Acidic Conditions (TFA) TFA->mPEG_COOH EDC_NHS EDC / NHS EDC_NHS->mPEG_NHS Protein1 Protein 1 (with primary amines) Protein1->Conjugate1 3. React with NHS ester Activated_Protein2 Activated Protein 2 (with activated carboxyls) Conjugate2 Protein 1 - PEG - Protein 2 (Stable Conjugate) Activated_Protein2->Conjugate2 Conjugate1->Conjugate2 4. Activate Protein 2 & React

Caption: A diagram outlining the multi-step protein crosslinking strategy using this compound.

Detailed Experimental Protocols

Protocol 1: Protein Crosslinking using SMCC Linker

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine- and sulfhydryl-free)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation of SMCC Solution: Allow the vial of SMCC to equilibrate to room temperature before opening. Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.

  • Activation of Protein 1:

    • Dissolve Protein 1 in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Add a 10- to 50-fold molar excess of the SMCC stock solution to the protein solution. The optimal molar excess should be determined empirically.[9]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC: Immediately following the incubation, remove excess, non-reacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation to Protein 2:

    • Immediately add the maleimide-activated Protein 1 to a solution of Protein 2 in the Conjugation Buffer (pH adjusted to 6.5-7.5 for the maleimide reaction). A slight molar excess of the activated protein may be beneficial.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 1-10 mM of a sulfhydryl-containing compound like cysteine or β-mercaptoethanol to react with any remaining maleimide groups.

  • Analysis: Analyze the resulting conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product. Further characterization can be performed using techniques like mass spectrometry.[3]

Protocol 2: Protein Crosslinking using this compound Strategy

This protocol involves deprotection of the t-butyl ester followed by EDC/NHS activation for amide bond formation.

Materials:

  • This compound

  • Protein 1 (with primary amines)

  • Protein 2 (with primary amines and accessible carboxyl groups)

  • Deprotection Solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 1:1 v/v)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine

  • Desalting column

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in the Deprotection Solution and stir at room temperature for 2-4 hours.[10]

    • Evaporate the solvent and TFA under vacuum. The resulting amino-PEG10-acid can be used directly or after purification.

  • Activation of Protein 2 Carboxyl Groups:

    • Dissolve Protein 2 in Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A molar ratio of 10:25:1 (Protein:EDC:Sulfo-NHS) is a common starting point, but this should be optimized.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with PBS (pH 7.2).

  • Conjugation of Amino-PEG10-acid to Activated Protein 2:

    • Immediately add the deprotected amino-PEG10-acid to the activated Protein 2 solution. A molar excess of the PEG linker is typically used.

    • Incubate for 2 hours at room temperature.

  • Purification of PEGylated Protein 2: Purify the Protein 2-PEG-amine conjugate using a desalting column or dialysis to remove excess PEG linker.

  • Activation of the Terminal Carboxyl Group of the Conjugate:

    • Repeat the EDC/Sulfo-NHS activation step (Step 2) with the purified Protein 2-PEG-COOH conjugate in Activation Buffer.

  • Conjugation to Protein 1:

    • Immediately add the activated Protein 2-PEG-NHS ester to a solution of Protein 1 in PBS (pH 7.2-7.5).

    • Incubate for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.

  • Analysis: Analyze the final conjugate by SDS-PAGE and other relevant analytical techniques.

Conclusion

The choice between the this compound strategy and the SMCC linker depends heavily on the specific application and the properties of the proteins involved.

SMCC offers a straightforward and well-documented method for crosslinking proteins via amine and sulfhydryl groups. Its rigidity and defined spacer length are advantageous for structural studies. However, its hydrophobicity can be a significant drawback, potentially leading to aggregation and reduced bioavailability of the conjugate.

The This compound approach, while more complex due to its multi-step nature, provides the significant advantage of hydrophilicity. The PEG spacer can improve the solubility and stability of the final conjugate, reduce immunogenicity, and potentially enhance pharmacokinetic properties. This makes it an attractive option for the development of therapeutic protein conjugates where maintaining biological activity and minimizing adverse effects are critical.

Ultimately, researchers should carefully consider the trade-offs between the simplicity of SMCC and the favorable biophysical properties imparted by the hydrophilic PEG linker when designing their protein crosslinking experiments. Empirical testing and optimization will be crucial for achieving the desired outcome for any specific protein system.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry for Validating Protein PEGylation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise location of polyethylene (B3416737) glycol (PEG) attachment on a therapeutic protein is a critical step in ensuring product consistency, efficacy, and safety. Mass spectrometry has emerged as the gold standard for this characterization, offering a suite of techniques to pinpoint PEGylation sites. This guide provides an objective comparison of common mass spectrometry-based approaches, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The covalent attachment of PEG to a protein, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. It can increase a drug's half-life, improve its stability, and reduce its immunogenicity. However, the heterogeneous nature of PEG and the potential for multiple attachment sites on a protein necessitate robust analytical methods to verify the exact location of modification. This guide delves into the application of various mass spectrometry techniques for this purpose, comparing their strengths and limitations.

At a Glance: Comparing Mass Spectrometry Techniques for PEGylation Site Validation

The choice of mass spectrometry technique for validating PEGylation sites depends on several factors, including the size of the protein, the nature of the PEG moiety, and the desired level of detail. The following table summarizes the key characteristics of commonly employed methods.

TechniqueIonization SourceMass AnalyzerFragmentation Method(s)Key AdvantagesKey Limitations
MALDI-TOF MALDITime-of-Flight (TOF)In-Source Decay (ISD)High tolerance to salts and buffers, simple sample preparation, rapid analysis of intact PEGylated proteins.[1]Primarily provides molecular weight information; site-specific information requires a "top-down" ISD approach which may have limitations for larger proteins.[2][3][4]
ESI-LC/MS Electrospray Ionization (ESI)Quadrupole, Ion Trap, Time-of-Flight (TOF), OrbitrapCollision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), Electron Transfer/Higher-Energy Collision Dissociation (EThcD)Amenable to complex mixtures, provides high-resolution data, versatile fragmentation options for detailed peptide sequencing.[1]Sensitive to sample purity and buffer components, can produce complex spectra due to multiple charge states and PEG heterogeneity.[1]

Delving Deeper: A Head-to-Head Look at Fragmentation Techniques

For definitive site validation, a "bottom-up" proteomics approach is typically employed. This involves enzymatically digesting the PEGylated protein into smaller peptides, which are then fragmented within the mass spectrometer to determine their amino acid sequence and identify the modified residue. The choice of fragmentation technique is crucial for obtaining informative spectra.

Collision-Induced Dissociation (CID)

CID is the most widely used fragmentation method in mass spectrometry.[5] It involves accelerating ions and colliding them with an inert gas, leading to fragmentation of the peptide backbone.

Strengths:

  • Well-established and robust technique.

  • Efficient for fragmenting smaller, doubly charged peptides.

Weaknesses:

  • Can lead to the preferential loss of labile modifications like PEG, resulting in spectra dominated by the unmodified peptide backbone.[5]

  • Fragmentation can be biased by the peptide sequence, particularly around basic residues.[5]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion.[6] This induces fragmentation along the peptide backbone while often preserving labile post-translational modifications.[6]

Strengths:

  • Preserves labile modifications like PEGylation, allowing for direct identification of the modified residue.[5]

  • Provides more extensive sequence coverage, especially for longer peptides and those with multiple basic residues, compared to CID.[7]

  • Generates different fragment ion series (c- and z-ions) than CID (b- and y-ions), providing complementary sequence information.[6]

Weaknesses:

  • Generally more efficient for peptides with higher charge states (≥3+).[6]

  • Can have a slower scan rate compared to CID, potentially impacting high-throughput analyses.[5]

Quantitative Comparison of CID and ETD for Peptide Analysis

A systematic comparison of CID and ETD fragmentation patterns on a large set of peptides revealed key differences in their performance. While CID identified a greater number of unique peptides overall, ETD provided significantly higher sequence coverage for the peptides it identified.[7]

ParameterCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Number of Unique Peptides Identified 3,5182,235
Average Sequence Coverage 67%82%

Data adapted from a study analyzing ~19,000 peptides from a standard protein mix and complex biological samples.[7]

This data underscores the complementary nature of these two techniques. For comprehensive PEGylation site validation, employing both CID and ETD (or a combined approach like EThcD) is often the most effective strategy.

Experimental Corner: Protocols for PEGylation Site Validation

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative workflows for both "top-down" and "bottom-up" approaches to PEGylation site analysis.

Top-Down Analysis using MALDI-In-Source Decay (ISD)

This method allows for the direct fragmentation of an intact PEGylated peptide to localize the modification site.

Workflow Diagram:

MALDI-ISD Workflow for PEGylation Site Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis MALDI-TOF MS Analysis cluster_data_analysis Data Analysis Sample PEGylated Protein/Peptide Mix Mix Sample and Matrix Sample->Mix Matrix 1,5-Diaminonaphthalene (DAN) Matrix Matrix->Mix Spot Spot on MALDI Target Mix->Spot MALDI_TOF Acquire Mass Spectrum in Reflector Mode Spot->MALDI_TOF ISD Induce In-Source Decay MALDI_TOF->ISD Detect Detect Fragment Ions ISD->Detect Analyze Analyze Fragment Ion Series Detect->Analyze Identify Identify Truncation Point Analyze->Identify Localize Localize PEGylation Site Identify->Localize LC-MS/MS Workflow for PEGylation Site Validation cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS/MS Analysis cluster_data_analysis Data Analysis Protein PEGylated Protein Denature Denaturation (e.g., Urea) Protein->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (Iodoacetamide) Reduce->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest LC Reversed-Phase HPLC Digest->LC Gradient Gradient Elution LC->Gradient MS1 MS1 Scan (Precursor Ion Selection) Gradient->MS1 CID CID Fragmentation MS1->CID ETD_HCD ETD/HCD Fragmentation MS1->ETD_HCD MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 ETD_HCD->MS2 Search Database Search MS2->Search Analyze Analyze MS/MS Spectra Search->Analyze Identify Identify PEGylated Peptides Analyze->Identify Validate Validate PEGylation Site Identify->Validate

References

A Comparative Guide to NMR Spectroscopy for the Characterization of m-PEG10-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of polyethylene (B3416737) glycol (PEG) conjugates, which are widely utilized in drug delivery and bioconjugation. This guide provides a comparative analysis of the NMR characterization of methoxy-PEG10-t-butyl ester (m-PEG10-t-butyl ester) and its carboxylic acid counterpart, offering detailed experimental protocols and data interpretation.

Performance Comparison: this compound vs. m-PEG12-carboxylic acid

The choice between a t-butyl ester and a carboxylic acid terminus on a PEG linker influences its application and characterization. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation. This difference is clearly observable in their respective ¹H NMR spectra.

Below is a comparison of the predicted ¹H NMR data for this compound and experimental data for a closely related structure, m-PEG12-carboxylic acid.

Assignment Structure Fragment This compound (Predicted ¹H Chemical Shift, ppm) m-PEG12-carboxylic acid (Experimental ¹H Chemical Shift, ppm) Multiplicity Integration
aCH₃ O-3.383.38s3H
b-OCH₂ CH₂O- (PEG backbone)~3.64~3.64s (br)~36H (PEG10) / ~44H (PEG12)
c-OCH₂ CH₂-C(O)O-~3.67~3.67t2H
d-OCH₂CH₂ -C(O)O-~2.45~2.62t2H
e-C(O)OC(CH₃)₃ 1.45-s9H
f-C(O)OH -~11-12 (can be broad and variable)s (br)1H

Note: The chemical shifts for the PEG backbone protons (b) appear as a broad singlet due to the overlapping signals of the repeating ethylene (B1197577) glycol units. The integration of this peak is relative to the terminal methoxy (B1213986) group and is indicative of the PEG chain length. The chemical shift of the carboxylic acid proton (f) can vary depending on the solvent and concentration.

Key Differentiating Features in NMR Spectra

The most prominent difference in the ¹H NMR spectra is the presence of a sharp singlet at approximately 1.45 ppm for the this compound, corresponding to the nine equivalent protons of the t-butyl group.[1] This signal is absent in the spectrum of the carboxylic acid analogue. Conversely, the spectrum of m-PEG-carboxylic acid may show a broad singlet at a much lower field (downfield), typically between 11 and 12 ppm, which is characteristic of a carboxylic acid proton. The protons on the methylene (B1212753) group adjacent to the carbonyl group (d) also show a slight downfield shift in the carboxylic acid compared to the t-butyl ester.

Experimental Protocols

A standardized protocol for the NMR analysis of PEG conjugates is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Weigh approximately 5-10 mg of the PEG conjugate into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for these types of conjugates.

  • Vortex the tube until the sample is completely dissolved.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard ¹H NMR. A ¹³C NMR can also be acquired for more detailed structural information.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-64 for ¹H NMR, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds for ¹H NMR.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).

  • Integrate the peaks to determine the relative number of protons.

  • For accurate analysis of PEG conjugates, it is important to identify the satellite peaks arising from ¹H-¹³C coupling of the main PEG backbone signal. These satellite peaks can be used for accurate molecular weight determination and quantification of functionalization.[2][3][4]

Visualizing Structure and Workflow

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with key protons labeled corresponding to the data table.

Caption: Molecular structure of this compound with proton assignments.

Workflow for NMR Characterization

This diagram outlines the key steps involved in the characterization of m-PEG conjugates using NMR spectroscopy.

G sample_prep Sample Preparation (Dissolution in Deuterated Solvent) data_acq NMR Data Acquisition (¹H and/or ¹³C NMR) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc calibration Chemical Shift Calibration (Residual Solvent Peak) data_proc->calibration integration Peak Integration calibration->integration assignment Signal Assignment (Correlation to Molecular Structure) integration->assignment analysis Purity and Structural Analysis assignment->analysis report Reporting of Results analysis->report

Caption: Workflow for the NMR characterization of PEG conjugates.

References

The Balancing Act: A Comparative Guide to Flexible vs. Rigid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a formidable challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. Far from being a mere spacer, the linker's length, composition, and rigidity are paramount in dictating a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

Flexible Linkers: The Versatile Workhorse

Flexible linkers, predominantly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, have historically been the mainstay of PROTAC design due to their synthetic tractability and the ease with which their length can be modified.[1]

  • Polyethylene Glycol (PEG) Linkers: These are hydrophilic chains of repeating ethylene (B1197577) glycol units. Their hydrophilicity can enhance the solubility and cell permeability of the PROTAC molecule.[2] Statistics indicate that a significant portion of reported PROTACs utilize PEG-based linkers.

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational freedom.[1] While synthetically straightforward, their hydrophobicity can sometimes negatively impact the overall solubility of the PROTAC.[2]

The inherent flexibility of these linkers allows them to adopt a wide range of conformations, which can be advantageous in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase, especially when the optimal geometry is unknown.[3]

Rigid Linkers: The Quest for Precision and Potency

In recent years, there has been a growing interest in the incorporation of rigid structural motifs into PROTAC linkers. These rigid linkers often contain cyclic structures such as piperazine, piperidine, or aromatic rings, as well as alkynes and triazoles.[3]

The primary advantage of a rigid linker lies in its ability to pre-organize the PROTAC into a bioactive conformation, which can lead to a more stable and potent ternary complex.[2] This conformational constraint can reduce the entropic penalty associated with complex formation, potentially leading to enhanced degradation efficiency.[3] Furthermore, rigid linkers can improve a PROTAC's pharmacokinetic properties and metabolic stability.[2] However, the reduced flexibility of rigid linkers means that an optimal geometric arrangement is crucial; a poorly designed rigid linker can hinder ternary complex formation altogether.[2]

Quantitative Comparison of Flexible vs. Rigid Linker Performance

The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize experimental data from various studies, highlighting the impact of linker type on PROTAC performance, primarily measured by DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

Target ProteinE3 LigaseLinker TypePROTACDC50 (nM)Dmax (%)Reference
Androgen Receptor (AR) VHLFlexible (PEG)Parent PROTAC 54Exhibited degradation at 3 µM-[1]
Androgen Receptor (AR) VHLRigid (Disubstituted phenyl)PROTACs 55-57No activity at 3 µM-[1]
Bruton's Tyrosine Kinase (BTK) CRBNFlexible (Alkyl)NC-12.297[4]
Bruton's Tyrosine Kinase (BTK) CRBNRigid (Acrylamide)IR-2<10~90[4]
PI3K/mTOR VHLFlexible (C8 alkyl)GP26242.23 - 227.4 (PI3K), 45.4 (mTOR)71.3 - 88.6 (PI3K), 74.9 (mTOR)[5]
TBK1 CRBNFlexible (Alkyl/Ether - 21 atoms)31396[3]
TBK1 CRBNFlexible (Alkyl/Ether - 29 atoms)3129276[3]
HDAC3 VHLRigid (Benzamide-based)2244077[6]

Signaling Pathway and Experimental Workflow

The efficacy of a PROTAC is ultimately determined by its ability to successfully navigate the ubiquitin-proteasome pathway to induce the degradation of the target protein. A typical experimental workflow is employed to evaluate the performance of newly designed PROTACs.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Development and Evaluation Workflow Design PROTAC Design & Synthesis Binding_Assays Binary & Ternary Binding Assays (ITC, FP) Design->Binding_Assays Degradation_Assay In-cell Protein Degradation Assay (Western Blot) Binding_Assays->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA) Degradation_Assay->Permeability_Assay In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Permeability_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[1]

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful technique to measure the thermodynamics of binding interactions and determine the cooperativity of ternary complex formation.[7]

1. Sample Preparation:

  • Purify the target protein and the E3 ligase complex to homogeneity.

  • Prepare solutions of the PROTAC, target protein, and E3 ligase in a perfectly matched buffer to minimize heats of dilution.[7]

2. Determining Binary Binding Affinities (KD):

  • PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell and fit the data to a one-site binding model to determine KD1.[7]

  • PROTAC to Target Protein (KD2): Similarly, titrate the PROTAC into the target protein solution to determine KD2.[7]

3. Determining Ternary Complex Formation and Cooperativity (α):

  • Titrate the PROTAC into a solution containing the E3 ligase pre-saturated with the target protein.[7]

  • The apparent dissociation constant (KD,app) for the formation of the ternary complex is determined.

  • The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD1 / KD,app).[7] An α value greater than 1 indicates positive cooperativity, less than 1 indicates negative cooperativity, and equal to 1 indicates no cooperativity.

Fluorescence Polarization (FP) for Binding Affinity

FP is a solution-based technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[8]

1. Assay Setup:

  • A fluorescently labeled ligand (tracer) that binds to either the target protein or the E3 ligase is required.

  • In a multi-well plate, add a fixed concentration of the tracer and the protein of interest.

2. Direct Binding Assay:

  • Titrate increasing concentrations of the unlabeled PROTAC into the wells.

  • The unlabeled PROTAC will compete with the tracer for binding to the protein, causing a decrease in the fluorescence polarization signal.

  • The binding affinity (Ki) of the PROTAC can be determined by fitting the data to a competitive binding model.

3. Ternary Complex Formation:

  • To assess ternary complex formation, the assay can be performed in the presence of the third component (the other protein).[8] A change in the binding affinity of the PROTAC in the presence of the third component can indicate the formation of a ternary complex.[8]

Conclusion

The choice between a flexible and a rigid linker in PROTAC design is a nuanced decision that requires careful consideration of the specific biological system. Flexible linkers offer synthetic ease and conformational adaptability, making them a valuable tool in the initial stages of PROTAC development. In contrast, rigid linkers can provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization, though they demand a more precise design. The optimal linker is often identified through an iterative process of design, synthesis, and empirical testing. A thorough understanding of the principles outlined in this guide, coupled with robust experimental evaluation, will empower researchers to rationally design and develop the next generation of highly effective protein degraders.

References

Navigating the Maze of Protection: A Comparative Guide to Alternatives for t-Butyl Esters in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful bioconjugation and the synthesis of PEGylated therapeutics. While the t-butyl ester has long been a workhorse for carboxyl group protection in polyethylene (B3416737) glycol (PEG) linkers, its reliance on harsh acidic conditions for deprotection can compromise the integrity of sensitive biomolecules. This guide provides an objective comparison of viable alternatives—benzyl (B1604629), allyl, and silyl (B83357) esters—supported by experimental data and detailed protocols to empower informed decisions in the design and synthesis of advanced PEG linkers.

The t-butyl ester, while offering robust protection, requires strong acids like trifluoroacetic acid (TFA) for its removal. This can be detrimental to peptides with acid-labile moieties, proteins prone to denaturation, and other complex biologics. The quest for milder and more orthogonal deprotection strategies has led to the exploration of alternative protecting groups that can be cleaved under specific and gentle conditions.

The Contenders: A Head-to-Head Comparison

Here, we evaluate three primary alternatives to the t-butyl ester for the protection of carboxylic acids in PEG linkers: benzyl esters, allyl esters, and silyl esters. Each presents a unique set of advantages and disadvantages in terms of stability, deprotection mechanism, and orthogonality.

Protecting GroupStructureKey AdvantagesKey DisadvantagesOrthogonality
t-Butyl Ester -C(CH₃)₃High stability to a wide range of reagents.Requires strong acidic conditions for deprotection (e.g., TFA). Not suitable for acid-sensitive substrates.Orthogonal to base-labile and hydrogenolysis-labile groups.
Benzyl Ester (Bn) -CH₂-PhStable to both acidic and basic conditions.[1] Removed under mild, neutral conditions via hydrogenolysis.[2]Hydrogenolysis is incompatible with reducible functional groups (e.g., alkynes, alkenes, some sulfur-containing residues).[3][4] Catalyst poisoning can be an issue.[3]Orthogonal to acid- and base-labile groups.[5]
Allyl Ester (All) -CH₂-CH=CH₂Stable to both acidic and basic conditions.[6] Deprotected under very mild, neutral conditions using a palladium catalyst.[7]Palladium catalysts can be sensitive and may require inert atmosphere.[8] Potential for metal contamination.Fully orthogonal to acid- and base-labile groups, as well as those removed by hydrogenolysis.[9]
Silyl Esters (e.g., TBDMS, TIPS) -SiR₃Very mild deprotection using fluoride (B91410) ions.[10] Lability can be tuned by the steric bulk of the silyl group.[11]Generally labile to both mild acid and base, limiting their use in multi-step syntheses.[1] Stability in aqueous media can be a concern.Orthogonal to groups removed by hydrogenolysis and catalytic methods.

Quantitative Data Summary

The following table summarizes key quantitative parameters for each protecting group, offering a clearer picture of their performance characteristics.

Parametert-Butyl EsterBenzyl EsterAllyl EsterSilyl Ester (TBDMS)
Typical Deprotection Conditions >50% TFA in DCMH₂, Pd/C (5-10 mol%), RT, 1-16 hPd(PPh₃)₄ (cat.), Phenylsilane (B129415), RT, 30 min - 2 hTBAF in THF, RT, <1 h
Typical Deprotection Yields >90%>90%[12]>95%[13]>90%
Stability to 20% Piperidine/DMF StableStableStable[14]Labile
Stability to 1% TFA/DCM StableStableStable[14]Labile
Stability to Aqueous Buffer (pH 7.4) StableStableStableGenerally Unstable

Experimental Protocols

Detailed methodologies for the protection and deprotection of carboxylic acids in PEG linkers are crucial for reproducibility. Below are representative protocols for each alternative protecting group.

Benzyl Ester

Protection of PEG-Carboxylic Acid:

  • Dissolve the PEG-carboxylic acid (1 eq.) in anhydrous toluene.

  • Add benzyl alcohol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or NMR.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the benzyl-PEG-ester.[15]

Deprotection via Hydrogenolysis:

  • Dissolve the benzyl-PEG-ester in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Carefully add 5-10 mol% of palladium on carbon (Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected PEG-carboxylic acid.[7]

Allyl Ester

Protection of PEG-Carboxylic Acid:

  • Dissolve the PEG-carboxylic acid (1 eq.) in a suitable solvent like THF.

  • Add allyl bromide (2 eq.) and powdered sodium hydroxide (B78521) (5 eq.).

  • Stir the suspension vigorously at an elevated temperature (e.g., 80°C) for 24 hours.[16]

  • After cooling, filter the mixture and concentrate the filtrate.

  • Dissolve the residue in water, adjust the pH to 7, and extract with an organic solvent.

  • Dry the organic layer and concentrate to obtain the allyl-PEG-ester.[16]

Deprotection using Palladium Catalyst:

  • Swell the resin-bound allyl-PEG-peptide in chloroform.

  • Suspend the resin in a mixture of chloroform, acetic acid, and N-methylmorpholine.

  • Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Shake the mixture at room temperature for 20-60 minutes.

  • Filter and wash the deprotected resin-bound PEG-peptide.[6] For solution-phase deprotection, similar conditions with a suitable scavenger like phenylsilane can be employed.[8]

Silyl Ester

Protection of Carboxylic Acid (General Protocol):

  • Dissolve the carboxylic acid (1 eq.) in anhydrous DMF.

  • Add imidazole (B134444) (2.5 eq.) and the desired silyl chloride (e.g., TBDMS-Cl, 1.2 eq.).

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to yield the silyl ester.

Deprotection using Fluoride:

  • Dissolve the silyl ester in THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq.).

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated ammonium (B1175870) chloride solution and extract the product.

  • Dry the organic layer and concentrate to obtain the carboxylic acid.

Visualizing the Chemistry: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the protection/deprotection workflows and a decision-making guide.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection PEG-COOH PEG-COOH Protected_PEG_Ester Protected PEG-Ester (PEG-COOR) PEG-COOH->Protected_PEG_Ester Esterification Protecting_Agent Protecting Agent (e.g., Bn-OH, All-Br, TBDMS-Cl) Protecting_Agent->Protected_PEG_Ester Deprotection_Reagent Deprotection Reagent (H₂/Pd/C, Pd(0), TBAF) Deprotected_PEG_COOH Deprotected PEG-COOH Deprotection_Reagent->Deprotected_PEG_COOH Protected_PEG_Ester_2 Protected PEG-Ester (PEG-COOR) Protected_PEG_Ester_2->Deprotected_PEG_COOH Cleavage

Caption: General workflow for the protection and deprotection of PEG-carboxylic acids.

DecisionTree Start Start: Need to protect a PEG-carboxylic acid Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Reducible_Groups Are reducible groups present (e.g., alkynes)? Acid_Sensitive->Reducible_Groups Yes Use_tButyl Consider t-Butyl Ester Acid_Sensitive->Use_tButyl No Metal_Sensitivity Is metal contamination a concern? Reducible_Groups->Metal_Sensitivity No Use_Benzyl Consider Benzyl Ester Reducible_Groups->Use_Benzyl Yes Aqueous_Stability Is high stability in aqueous media required? Metal_Sensitivity->Aqueous_Stability No Use_Allyl Consider Allyl Ester Metal_Sensitivity->Use_Allyl Yes Aqueous_Stability->Use_Allyl Yes Use_Silyl Consider Silyl Ester (with caution) Aqueous_Stability->Use_Silyl No

Caption: Decision tree for selecting a suitable protecting group for PEG-carboxylic acids.

Conclusion

The choice of a protecting group for the carboxylic acid moiety in PEG linkers is a critical parameter that can significantly impact the success of a synthetic strategy, particularly when working with sensitive biological molecules. While t-butyl esters are a reliable option for robust substrates, benzyl, allyl, and silyl esters offer milder deprotection conditions that are essential for the integrity of many modern bioconjugates. Benzyl esters provide a stable and readily cleavable option for molecules that can tolerate hydrogenolysis. Allyl esters stand out for their exceptional orthogonality, allowing for deprotection under very mild conditions in the presence of a wide array of other functional groups. Silyl esters, while highly labile, can be useful in specific contexts where very mild deprotection is paramount and extensive stability is not required. By carefully considering the stability requirements of the target molecule and the orthogonality needed within the synthetic route, researchers can select the optimal protecting group to advance their drug development and bioconjugation goals.

References

A Comparative Guide to Quantitative Analysis of PEGylation: HPLC with Refractive Index Detection and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of PEGylation is critical for ensuring the efficacy, safety, and consistency of biopharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), a widely used method for this purpose, against other analytical techniques. Supported by experimental data, this document outlines the performance of each method to aid in the selection of the most suitable approach for your specific research needs.

Introduction to PEGylation Analysis

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule, is a cornerstone of modern drug development. It can enhance the therapeutic properties of a molecule by increasing its hydrodynamic size, which in turn can improve its solubility, stability, and circulation half-life while reducing its immunogenicity. Accurate and precise quantification of the extent of PEGylation, including the determination of the amount of conjugated PEG, free (unconjugated) PEG, and the distribution of different PEGylated species, is a critical quality attribute that must be monitored throughout the development and manufacturing processes.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of PEGylated molecules. The choice of detector is paramount, as PEG itself lacks a strong UV chromophore. Refractive Index Detection (RID) offers a universal detection method for PEG, making HPLC-RID a workhorse in many laboratories. This guide will delve into the quantitative performance of HPLC-RID and compare it with other common detection methods used in conjunction with HPLC, namely Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).

Quantitative Performance Comparison

The selection of an analytical method for PEGylation analysis is often a trade-off between various performance parameters. The following table summarizes key quantitative data for HPLC-RID and its alternatives, providing a basis for objective comparison.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangePrecision (%RSD)Key AdvantagesKey Disadvantages
HPLC-RID Free PEG10 µg/mL[1][2]25 µg/mL[1][2]10 - 250 µg/mL[1][2]< 2.9%[1][2]Universal detection for PEG, robust, and relatively low cost.Lower sensitivity compared to other detectors, not compatible with gradient elution, sensitive to temperature and pressure fluctuations.[2]
HPLC-ELSD PEGylated ProteinNot specifiedNot specifiedNon-linear responseNot specifiedMore sensitive than RID, compatible with gradient elution.[3]Non-linear response requires curve fitting for quantification, response can be dependent on analyte and mobile phase composition.[4]
HPLC-CAD PEGylation Reagent<10 ng on-column[5]Not specified> 2 orders of magnitude< 2%[6]High sensitivity, wide dynamic range, response is more uniform across different analytes compared to ELSD.[7][8]Requires volatile mobile phases, can be more expensive than RID and ELSD.
HPLC-MS PEGylated ProteinNot specifiedNot specifiedNot specifiedNot specifiedHigh specificity and sensitivity, provides molecular weight information for identification of different PEGylated species.[]Higher cost and complexity, potential for ion suppression effects.

Experimental Protocols

Quantitative Analysis of Free PEG by HPLC-RID

This protocol outlines a general procedure for the quantification of free PEG in a sample of a PEGylated protein using Size-Exclusion Chromatography (SEC) coupled with a refractive index detector.

1. Materials and Reagents:

  • HPLC system equipped with a refractive index detector

  • Size-exclusion chromatography column (e.g., Shodex Protein KW803 and KW804 in series)[1]

  • Mobile Phase: 20 mM HEPES buffer, pH 6.5[1]

  • PEG standards of known concentrations

  • PEGylated protein sample

2. Sample Preparation:

  • Prepare a series of PEG standard solutions of known concentrations in the mobile phase to create a calibration curve. A typical range is 10 to 250 µg/mL.[1]

  • Dilute the PEGylated protein sample in the mobile phase to a suitable concentration.

3. Chromatographic Conditions:

  • Columns: Shodex Protein KW803 and KW804 (or equivalent) in series.[1]

  • Mobile Phase: 20 mM HEPES buffer, pH 6.5.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • RID Temperature: Controlled (e.g., 40°C).

4. Data Analysis:

  • Inject the PEG standards and the sample onto the HPLC system.

  • Integrate the peak area corresponding to free PEG in both the standards and the sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the PEG standards against their known concentrations.

  • Determine the concentration of free PEG in the sample by interpolating its peak area on the calibration curve.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample PEGylated Protein Sample Injector Autosampler Sample->Injector Standards PEG Standards Standards->Injector Pump Isocratic Pump (20 mM HEPES, pH 6.5) Pump->Injector Column SEC Columns (e.g., Shodex KW803 + KW804) Injector->Column Detector Refractive Index Detector (RID) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Free PEG Chromatogram->Quantification Calibration->Quantification

HPLC-RID Experimental Workflow for PEG Quantification.

method_comparison cluster_hplc HPLC Separation cluster_detectors Detection Methods cluster_attributes Key Attributes HPLC HPLC Column (e.g., SEC, RP) RID RID HPLC->RID ELSD ELSD HPLC->ELSD CAD CAD HPLC->CAD MS MS HPLC->MS Sensitivity Sensitivity RID->Sensitivity Low Universality Universality RID->Universality High Gradient Gradient Compatibility RID->Gradient No Cost Cost & Complexity RID->Cost Low ELSD->Sensitivity Medium ELSD->Universality High ELSD->Gradient Yes ELSD->Cost Medium CAD->Sensitivity High CAD->Universality High CAD->Gradient Yes CAD->Cost Medium-High MS->Sensitivity Very High MS->Gradient Yes MS->Cost High Specificity Specificity MS->Specificity Very High

Comparison of HPLC Detection Methods for PEGylation Analysis.

Conclusion

The quantitative analysis of PEGylation is a multifaceted challenge requiring careful consideration of the analytical method's performance characteristics. HPLC with refractive index detection remains a valuable and accessible technique, particularly for the routine quantification of free PEG, offering robustness and universal detection for PEG moieties. However, for applications demanding higher sensitivity, compatibility with gradient elution for complex separations, or detailed structural information, alternative detectors such as ELSD, CAD, and MS present compelling advantages.

The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the nature of the PEGylated molecule, the desired level of sensitivity and specificity, and the available resources. This guide provides the foundational data and a comparative overview to empower researchers and drug development professionals to make informed decisions for their PEGylation analysis needs.

References

Confirming Complete t-Butyl Ester Cleavage: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the removal of protecting groups is a critical step in organic synthesis. The t-butyl ester is a common protecting group for carboxylic acids, and its efficient cleavage is paramount to achieving high yields of the desired product. This guide provides a comparative analysis of mass spectrometry for confirming complete t-butyl ester cleavage against other common analytical techniques. We present supporting experimental data and detailed protocols to aid in methodological selection and application.

Comparison of Analytical Methods for Monitoring t-Butyl Ester Cleavage

The choice of analytical method to confirm the completion of a t-butyl ester deprotection reaction is crucial for process optimization and ensuring the purity of the final compound. While mass spectrometry offers high sensitivity and specificity, other techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also widely used. The following table summarizes the key performance aspects of these methods.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Thin Layer Chromatography (TLC)
Principle Measures mass-to-charge ratio of ionsSeparates components based on polaritySeparates components based on polarity
Primary Use Confirmation of product mass, reaction monitoringQuantitative analysis of reaction progress, purity assessmentQualitative, rapid reaction monitoring
Sensitivity Very High (femtomole to attomole)High (nanogram to microgram)Low (microgram to milligram)
Specificity Very High (distinguishes by mass)Moderate to High (distinguishes by retention time)Low (distinguishes by Rf value)
Quantitative Capability Yes (with appropriate standards)[1]ExcellentSemi-quantitative at best
Time per Sample Minutes5-30 minutes< 5 minutes
Cost HighMediumVery Low

Experimental Protocols

Accurate monitoring of t-butyl ester cleavage is essential for optimizing reaction conditions and ensuring the desired product is obtained with high purity. Below are detailed protocols for a standard deprotection reaction and subsequent analysis by mass spectrometry.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated t-Butyl Ester Deprotection

This protocol describes a common method for cleaving t-butyl esters using trifluoroacetic acid.

Materials:

  • t-Butyl ester protected compound

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Water (deionized)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution to create a 1:1 mixture.[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) for analysis.[2][3] A typical reaction time is around 5 hours.[2][4]

  • Once the reaction is complete, as confirmed by an appropriate analytical method (see below), remove the DCM and excess TFA using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude carboxylic acid.[2]

Protocol 2: Analysis of Deprotection by Mass Spectrometry

This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), to confirm the cleavage of the t-butyl ester.

Materials and Equipment:

  • Aliquots from the deprotection reaction

  • Appropriate solvent for dilution (e.g., methanol (B129727) or acetonitrile)

  • LC-MS system with an ESI source

Procedure:

  • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the acid if necessary (e.g., with a small amount of base or by dilution).

  • Dilute the aliquot significantly with a suitable solvent (e.g., 1:1000 in methanol).

  • Inject the diluted sample into the LC-MS system.

  • Set the mass spectrometer to scan a relevant mass range to detect both the starting t-butyl ester and the expected carboxylic acid product.

  • Monitor the disappearance of the ion corresponding to the starting material (M+H⁺ or M+Na⁺ of the t-butyl ester) and the appearance of the ion corresponding to the product (M+H⁺ or M+Na⁺ of the carboxylic acid).

  • Complete cleavage is indicated by the absence of the starting material's mass peak in the spectrum of the final reaction mixture.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for confirming t-butyl ester cleavage and a decision-making pathway for choosing an appropriate analytical method.

experimental_workflow cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up start Dissolve t-Butyl Ester in DCM add_tfa Add TFA (1:1) start->add_tfa react Stir at Room Temperature add_tfa->react aliquot Take Aliquot react->aliquot analyze Analyze by MS/HPLC/TLC aliquot->analyze complete Reaction Complete? analyze->complete complete->react No evaporate Evaporate Solvent & TFA complete->evaporate Yes extract Aqueous Work-up evaporate->extract dry Dry & Concentrate extract->dry product Crude Carboxylic Acid dry->product

Caption: Experimental workflow for t-butyl ester deprotection and monitoring.

Caption: Decision tree for selecting an analytical method.

Alternative Deprotection Methods

While TFA is a robust reagent for t-butyl ester cleavage, its strong acidity can be detrimental to other acid-sensitive functional groups within a molecule. In such cases, milder or more selective methods are required.

  • Zinc Bromide (ZnBr₂): This Lewis acid can selectively cleave t-butyl esters in the presence of other acid-labile groups like Fmoc.[2] The reaction is typically carried out in dichloromethane at room temperature.[2]

  • "Magic Blue" (tris(4-bromophenyl)amminium radical cation): This reagent, in combination with a silane, offers a mild catalytic method for deprotection under neutral conditions.[5][6]

  • Thermal Deprotection: In some instances, heating the t-butyl ester in a suitable solvent can induce cleavage without the need for acidic or basic reagents.[7][8]

The choice of deprotection method will depend on the specific substrate and the presence of other functional groups. The completion of these alternative reactions can also be effectively monitored using mass spectrometry, HPLC, or TLC as described above.

References

The Balancing Act: Evaluating the Impact of PEG Linkers on PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their unique physicochemical properties.[2] However, the relationship between PEG linkers and the cell permeability of PROTACs—a critical factor for their therapeutic efficacy—is complex and often requires a delicate balance.[3]

PROTACs inherently challenge the conventional rules for drug-likeness, often possessing high molecular weights and a large polar surface area, which can impede their ability to cross cellular membranes.[4] The linker, far from being a simple spacer, profoundly influences a PROTAC's solubility, cell permeability, and the efficiency of forming the productive ternary complex (POI-PROTAC-E3 ligase).[1][5] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are particularly notable. Their hydrophilicity can enhance the aqueous solubility of a PROTAC, a desirable trait for administration and formulation.[6] Paradoxically, this same hydrophilicity can hinder passive diffusion across the lipophilic cell membrane.

However, the flexibility of PEG linkers offers a distinct advantage. Compared to more rigid alkyl chains, PEG linkers are more likely to adopt folded conformations.[3][7] This "molecular chameleon" behavior can shield the polar surface area of the PROTAC, creating a more compact, less polar structure that is more conducive to traversing the cell membrane.[3][7] This guide provides a comparative analysis of how PEG linker length impacts PROTAC cell permeability, supported by experimental data and detailed protocols to aid researchers in the rational design of effective protein degraders.

Quantitative Data: PEG Linker Length vs. Cell Permeability

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following table summarizes quantitative data from various studies, illustrating the impact of PEG linker length on the cell permeability of different PROTACs. Permeability is often expressed as an apparent permeability coefficient (Papp), typically measured in cell-free (PAMPA) or cell-based (Caco-2) assays.

PROTAC Series/NameTarget ProteinE3 Ligase LigandLinker CompositionPermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
AT Series BRD4VHLAlkylPAMPA0.002[8]
BRD4VHL1-unit PEGPAMPA0.005[8]
MZ Series BRD4VHL2-unit PEGPAMPA0.6[8]
BRD4VHL3-unit PEGPAMPA0.03[8]
PROTAC(H-PGDS) H-PGDSCRBN0-unit PEG (PEG0)Cell-based UptakeHigher relative uptake[9]
H-PGDSCRBN3-unit PEG (PEG3)Cell-based UptakeLower relative uptake than PEG0[9]
H-PGDSCRBN5-unit PEG (PEG5)Cell-based UptakeLower relative uptake than PEG0[9]
OMZ1 vs MZ1 BET ProteinsVHL3-unit PEG (ester)PAMPA0.3[10]
BET ProteinsVHL3-unit PEG (amide)PAMPA0.03[10]

Note: Data is compiled from multiple sources and serves as a representative illustration. Direct comparison between different PROTAC series should be made with caution due to variations in experimental conditions and molecular scaffolds.

Key Experimental Protocols

Accurate assessment of cellular permeability is a critical step in the development of effective PROTAC therapeutics.[4] Below are detailed methodologies for two standard permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability, making it a cost-effective tool for early-stage screening.[4]

Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[4]

Methodology:

  • Membrane Preparation: A filter plate (e.g., 96-well format) is coated with a solution of a lipid or a mixture of lipids (e.g., 10% w/v lecithin (B1663433) in dodecane) to form the artificial membrane.

  • Compound Preparation: The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well donor plate.

  • Assay Assembly: The filter plate containing the artificial membrane is placed on top of a 96-well acceptor plate, which is pre-filled with buffer. The donor plate containing the PROTAC solution is then placed on top of the filter plate.

  • Incubation: The entire assembly ("sandwich") is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a sensitive analytical method, typically LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (VA / (Area × Time)) × -ln(1 - [drug]acceptor / [drug]equilibrium) Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based method that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[4][11] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11]

Principle: The rate of flux of a compound is measured across a polarized Caco-2 cell monolayer grown on a semi-permeable membrane insert. Performing the assay in both directions (apical-to-basolateral and basolateral-to-apical) allows for the determination of an efflux ratio, which indicates if the compound is a substrate for active efflux transporters (e.g., P-glycoprotein).[11]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell™ plate system and cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a certain threshold (e.g., ≥240 Ω⋅cm²) indicates a well-formed monolayer.[12]

  • Assay Initiation (Apical-to-Basolateral, A-B):

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (upper) and basolateral (lower) sides, and the cells are equilibrated.

    • The buffer on the apical side is replaced with the dosing solution containing the test PROTAC at a specific concentration (e.g., 10 µM).

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]

  • Assay Initiation (Basolateral-to-Apical, B-A): The same procedure is followed, but the dosing solution is added to the basolateral compartment, and transport to the apical compartment is measured.

  • Sampling and Quantification: At the end of the incubation period, samples are taken from the receiver compartment (basolateral for A-B, apical for B-A) and the donor compartment. The concentration of the PROTAC is quantified by LC-MS/MS.

  • Papp and Efflux Ratio Calculation:

    • The Papp value for each direction is calculated.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[11]

Visualizing Key Concepts

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay (2 hr incubation) cluster_analysis Analysis seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 18-22 days to form monolayer seed->culture teer 3. Verify monolayer integrity (TEER measurement) culture->teer equilibrate 4. Equilibrate monolayer with transport buffer teer->equilibrate dose 5. Add PROTAC solution to Donor compartment (Apical or Basolateral) equilibrate->dose incubate 6. Incubate at 37°C dose->incubate sample 7. Collect samples from Donor & Receiver incubate->sample quantify 8. Quantify PROTAC conc. (LC-MS/MS) sample->quantify calculate 9. Calculate Papp and Efflux Ratio quantify->calculate

Caption: Experimental workflow for a Caco-2 permeability assay.

PEG_Permeability_Logic cluster_props Physicochemical Drivers cluster_effects Molecular Effects linker PEG Linker Properties length Length linker->length flexibility Flexibility linker->flexibility hydrophilicity Hydrophilicity linker->hydrophilicity length->flexibility mw Increases Molecular Weight (MW) length->mw conformation Adopts Folded Conformation flexibility->conformation solubility Increases Aqueous Solubility hydrophilicity->solubility shielding Shields Polar Surface Area (PSA) conformation->shielding permeability Cell Permeability shielding->permeability + solubility->permeability +/- mw->permeability -

Caption: Logical impact of PEG linker properties on cell permeability.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to modulate physicochemical properties.[3] However, their impact on cell permeability is a multifaceted issue. While longer PEG chains can increase solubility and potentially facilitate folded, membrane-compatible conformations, they also increase molecular weight and polarity, which can be detrimental to passive diffusion. The optimal PEG linker length must be determined empirically for each new PROTAC system, balancing the need for ternary complex formation with the critical requirement of reaching the intracellular target.[5] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, where understanding the interplay between linker composition, 3D conformation, and cell permeability is paramount for developing the next generation of protein-degrading therapeutics.[3][7]

References

Safety Operating Guide

Proper Disposal of m-PEG10-t-butyl ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of specialized chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of m-PEG10-t-butyl ester, a methoxy-terminated polyethylene (B3416737) glycol with a t-butyl ester group. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) and Handling Summary

ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Ventilation Well-ventilated area or chemical fume hoodTo minimize inhalation of any potential vapors.

Always handle the compound in a well-ventilated area. In case of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth and place it in a sealed container for disposal. Do not allow the product to enter drains or waterways.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved chemical waste management service. This ensures compliance with local, regional, and national environmental regulations.

1. Waste Collection and Segregation:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

  • The label should clearly identify the contents as "this compound waste" and include any relevant hazard information.

2. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

  • Ensure the storage area is away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest with a clear identification of the chemical.

4. Documentation:

  • Maintain a record of the amount of this compound disposed of and the date of disposal. This is crucial for laboratory inventory and compliance purposes.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: this compound waste generated B Is the container properly labeled and sealed? A->B C Label and seal the container securely B->C No D Store in designated chemical waste area B->D Yes C->D E Contact Environmental Health & Safety (EHS) or licensed waste contractor D->E F Provide waste manifest and arrange for pickup E->F G Document the disposal F->G H End: Proper disposal complete G->H

Caption: Disposal Workflow for this compound.

Disclaimer: The disposal procedures outlined above are based on general best practices for chemical waste management and information from related compounds. Always consult your institution's specific safety guidelines and your local regulations to ensure full compliance.

Personal protective equipment for handling m-PEG10-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for m-PEG10-t-butyl ester

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling and disposal of this chemical, fostering a secure laboratory environment.

Chemical Profile:

PropertyInformation
Chemical Name This compound
Appearance Likely a colorless liquid, based on similar PEG-ester compounds[1][2].
Storage Conditions Store at ≤ -20°C[1][2]. For long-term storage, it is recommended to store under an inert atmosphere (Nitrogen or Argon) and in the dark to prevent degradation[3].
Solubility The hydrophilic PEG spacer increases solubility in aqueous media[4][5].
Chemical Reactivity The t-butyl ester group can be removed under acidic conditions[4][5]. Vapors may form explosive mixtures with air, a characteristic of t-butyl ether compounds[6][7].

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is essential when handling this compound. These recommendations are based on guidelines for similar polyethylene (B3416737) glycol (PEG) derivatives and t-butyl compounds[8][9].

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required to protect against potential splashes[9].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always consult the manufacturer's compatibility chart for specific breakthrough times[9].
Body Protection Laboratory CoatA long-sleeved lab coat should be worn and fully buttoned. For larger volumes or tasks with a higher risk of splashing, a chemical-resistant apron is advised[9].
Respiratory Protection Chemical Fume HoodAll handling of this compound, particularly when it is a powder or in a volatile solution, must occur within a certified chemical fume hood[9].

Operational Plan: Step-by-Step Handling Protocol

1. Storage and Preparation:

  • Receiving and Storage: Upon receipt, verify the container's integrity. Store the compound at or below -20°C in a dark, dry location under an inert atmosphere such as nitrogen or argon to maintain its stability[3].

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which could compromise the compound's quality[9].

  • Inert Atmosphere Handling: To minimize exposure to air and moisture, it is best practice to handle the compound under an inert gas like argon or nitrogen[9].

  • Stock Solution Preparation: For accurate and safer handling, especially with viscous liquids or low-melting solids, preparing a stock solution is recommended. Dissolve the compound in a suitable solvent within a chemical fume hood[9].

2. Handling and Use:

  • Work Area: Conduct all work in a well-ventilated area, specifically within a certified chemical fume hood, to prevent inhalation of any potential vapors[9].

  • Spill Prevention: Use secondary containment (such as a tray) to contain any potential spills.

  • Avoid Contamination: Use clean, dedicated spatulas and glassware to avoid cross-contamination.

3. In Case of Exposure or Spill:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If irritation develops or persists, seek medical attention[6].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[10].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[10].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[10].

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[11].

Disposal Plan

Proper disposal of this compound and its associated waste is crucial for environmental protection and regulatory adherence.

1. Waste Characterization:

  • Uncontaminated Waste: Pure, uncontaminated this compound is a polyethylene glycol derivative. While PEGs are generally considered biodegradable and have low toxicity, it is essential to consult your institution's specific guidelines[12][13].

  • Contaminated Waste: If this compound is mixed with any hazardous materials (e.g., flammable solvents, toxic reagents), the entire waste mixture must be treated as hazardous waste[12].

2. Disposal Procedure:

  • Consult Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer for detailed disposal instructions.

  • Follow Institutional Guidelines: Adhere strictly to your organization's established protocols for chemical waste disposal. This may involve contacting your institution's EHS department for specific guidance[12].

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal contractor[13]. Do not dispose of this chemical down the drain[13].

Visual Workflow for Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_use Experimental Use cluster_disposal Waste Management and Disposal cluster_emergency Emergency Procedures start Receive and Verify Chemical store Store at <= -20°C under Inert Gas start->store equilibrate Equilibrate to Room Temp store->equilibrate handle Handle in Fume Hood with Full PPE equilibrate->handle use Perform Experiment handle->use spill Spill Occurs handle->spill exposure Exposure Occurs handle->exposure collect_waste Collect Waste in Labeled Container use->collect_waste characterize Characterize Waste (Contaminated?) collect_waste->characterize dispose_non_haz Dispose as Non-Hazardous Waste (per EHS) characterize->dispose_non_haz No dispose_haz Dispose as Hazardous Waste (per EHS) characterize->dispose_haz Yes spill_response Follow Spill Cleanup Protocol spill->spill_response exposure_response Follow First Aid Procedures exposure->exposure_response spill_response->collect_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG10-t-butyl ester
Reactant of Route 2
Reactant of Route 2
m-PEG10-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.